3-Methoxybenzoyl chloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIUASLAXJZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169011 | |
| Record name | m-Anisoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-05-3 | |
| Record name | 3-Methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Anisoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Anisoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-anisoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Anisoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM9WQ3B2N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxybenzoyl chloride
CAS Number: 1711-05-3
This technical guide provides a comprehensive overview of 3-Methoxybenzoyl chloride, a key reagent in synthetic organic chemistry, with a focus on its application in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as m-anisoyl chloride, is a clear, colorless to light yellow liquid.[1] It is a versatile acylating agent used in the synthesis of a variety of organic compounds. Below is a summary of its key quantitative properties.
| Property | Value | Reference(s) |
| CAS Number | 1711-05-3 | [2][3][4][5] |
| Molecular Formula | C₈H₇ClO₂ | [2][5] |
| Molecular Weight | 170.59 g/mol | [2][5] |
| Boiling Point | 123-125 °C at 15 mmHg | [2][3] |
| Density | 1.214 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.558 | [3] |
| Flash Point | 92 °C (closed cup) | [1][3] |
| Solubility | Soluble in chloroform, reacts with water. | [2] |
Synthesis of this compound
The most common method for the preparation of this compound is the chlorination of 3-methoxybenzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are typically employed as the chlorinating agents.
Experimental Protocol: Synthesis from 3-Methoxybenzoic Acid
This protocol is adapted from a general procedure for the synthesis of aryl acid chlorides.
Materials:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 3-methoxybenzoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount (a few drops) of DMF to the suspension.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will result in the evolution of HCl and SO₂ gas, which should be appropriately scrubbed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-3 hours, or until the evolution of gas ceases and all the solid has dissolved.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]
- 4. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxybenzoyl chloride (m-anisoyl chloride), a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its relevance in biological pathways.
Core Compound Properties: this compound
This compound is a colorless to light yellow liquid. It is an acyl chloride containing a methoxy group at the meta-position of the benzene ring. This substitution pattern influences its reactivity and makes it a valuable building block for introducing the 3-methoxybenzoyl moiety into target molecules.
Data Presentation: Physicochemical Properties
All quantitative data for this compound has been summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 170.59 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| CAS Number | 1711-05-3 | [2][3] |
| Density | 1.214 g/mL at 25 °C | [1][2] |
| Boiling Point | 123-125 °C at 15 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.558 | [1][2] |
| Flash Point | 92 °C (198 °F) | [2][5] |
| Physical Form | Liquid | [2] |
| Solubility | Soluble in chloroform, reacts with water. | [1][6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in common organic reactions.
Synthesis of this compound from 3-Methoxybenzoic Acid
This protocol describes the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for this transformation.
Reaction Scheme:
3-Methoxybenzoic acid reacts with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce this compound. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are typically removed from the reaction mixture.
Materials:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (1.0 equivalent).
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
Acylation of Amines: Synthesis of 3-Methoxybenzamide
This protocol details the N-acylation of ammonia to form 3-methoxybenzamide, a common reaction for acyl chlorides and a key step in the synthesis of various pharmaceutical intermediates.
Reaction Scheme:
This compound reacts with aqueous ammonia in a biphasic system to yield 3-methoxybenzamide.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Toluene
-
Ice
-
Reaction vessel (e.g., a stirred tank reactor)
-
Centrifuge
-
Drying oven
Procedure:
-
In a suitable reaction vessel, prepare a mixture of aqueous ammonia and ice.
-
In a separate vessel, dissolve the crude this compound (1.0 equivalent) from the previous step in toluene.
-
Slowly add the toluene solution of this compound to the cold aqueous ammonia solution with vigorous stirring. Maintain the temperature at 40-50°C.
-
After the addition is complete, continue to stir the mixture for 30 minutes.
-
Separate the resulting solid product by centrifugation.
-
Wash the product with water while on the centrifuge.
-
Dry the isolated 3-methoxybenzamide in an oven. A purity of over 97% is typically achieved.[7]
Friedel-Crafts Acylation of Anisole
This protocol describes the Friedel-Crafts acylation of anisole with this compound to synthesize 3,4'-dimethoxybenzophenone. This reaction is a classic example of electrophilic aromatic substitution.
Reaction Scheme:
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound reacts with anisole. The methoxy group of anisole is an activating, ortho-, para-directing group. Due to steric hindrance at the ortho position, the major product is the para-substituted ketone.
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.3 equivalents).
-
Reagent Addition: To the flask, add anhydrous dichloromethane. Cool the mixture to 0°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway where molecules derived from this compound may act, and a typical experimental workflow.
Relevance in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, it is utilized in the creation of 2-arylbenzofuran-based compounds that have shown potential in combating Alzheimer's disease.[8] Additionally, it plays a role in the optimization of dihydropyrrolopyrimidine inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer, leading to tumor growth inhibition.[8] The PI3K/Akt/mTOR pathway, as depicted above, is a critical signaling cascade that regulates cell proliferation, growth, and survival, making it a prime target for cancer therapeutics. The ability to readily introduce the 3-methoxybenzoyl group allows for the systematic modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
3-Methoxybenzoyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzoyl Chloride
This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for key property determination.
Core Physical Properties
This compound, also known as m-anisoyl chloride, is a chemical intermediate utilized in the synthesis of various organic compounds.[1] It plays a role in the development of molecules targeting Alzheimer's disease and in the optimization of inhibitors for cancer research. The compound is a clear, colorless to light yellow liquid at room temperature.[2]
A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Units | Notes |
| Molecular Formula | C₈H₇ClO₂ | [2] | |
| Molecular Weight | 170.59 | g/mol | [2] |
| CAS Number | 1711-05-3 | [2] | |
| Appearance | Clear colorless to light yellow liquid | [1][2] | |
| Boiling Point | 123-125 | °C | at 15 mmHg[1][2] |
| 128-129 | °C | at 8 mmHg[3] | |
| 184-186 | °C | at 750 mmHg[3] | |
| Density | 1.214 | g/mL | at 25 °C[2] |
| Refractive Index | 1.558 | n20/D | [2] |
| Flash Point | 92 | °C | Closed cup[4] |
| Solubility | Soluble in chloroform.[2] Reacts with water.[2][5] Slightly soluble in ethyl acetate.[2][6] |
Note on Melting Point: While most sources describe this compound as a liquid at room temperature, one source reports a melting point of 101-104 °C.[1] This information is likely an error or refers to a different substance, as it contradicts the other reported physical properties, particularly its state as a liquid at 25°C.
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. Below are detailed methodologies for measuring the key physical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
A few milliliters of this compound are placed into the small test tube.[8]
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[9]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.[9]
-
The side arm of the Thiele tube is gently heated, causing the bath fluid to circulate and heat the sample evenly.[9]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Determination of Density (Pycnometer Method)
A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid.[10][11]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The clean, dry pycnometer is accurately weighed (m₁).[12]
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.
-
The filled pycnometer is weighed (m₃).
-
The density of the liquid (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken is recorded, as the refractive index is temperature-dependent.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an acyl chloride like this compound, a common procedure in organic chemistry laboratories.
Caption: Synthesis and purification workflow for this compound.
References
- 1. 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2 [shreesulphuric.com]
- 2. 1711-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound 99 1711-05-3 [sigmaaldrich.com]
- 4. This compound | 1711-05-3 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 1711-05-3 [chemicalbook.com]
- 6. This compound CAS#: 1711-05-3 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. batman.edu.tr [batman.edu.tr]
- 11. mt.com [mt.com]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
Spectroscopic Analysis of 3-Methoxybenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-methoxybenzoyl chloride (CAS No: 1711-05-3), a key intermediate in the synthesis of various pharmaceutical compounds. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining this data, and illustrates the logical workflow for spectral analysis.
Spectral Data Summary
Due to the limited availability of freely accessible, quantitative spectral data for this compound, the following tables summarize the expected spectral characteristics based on the compound's structure and data from similar compounds. These tables are intended to serve as a reference for researchers in the analysis of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectral Data
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.5 | m | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.4 - 7.1 | m | 2H | Aromatic protons meta and para to the carbonyl group |
| 3.85 | s | 3H | Methoxy group (-OCH₃) protons |
Table 2: Predicted ¹³C NMR Spectral Data
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl carbon (C=O) |
| ~159 | Aromatic carbon attached to the methoxy group |
| ~135 | Aromatic carbon attached to the carbonyl group |
| ~130 | Aromatic CH |
| ~122 | Aromatic CH |
| ~115 | Aromatic CH |
| 55.6 | Methoxy carbon (-OCH₃) |
Table 3: Expected IR Absorption Data
-
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy group) |
| 1770 - 1815 | Strong | C=O stretch (Acyl Chloride) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~850 - 750 | Strong | C-Cl stretch |
Table 4: Expected Mass Spectrometry Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 170/172 | Moderate | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 135 | High | [M - Cl]⁺, loss of chlorine radical |
| 107 | Moderate | [M - Cl - CO]⁺, subsequent loss of carbon monoxide |
| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality spectral data for liquid samples such as this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes (5 mm)
-
This compound (sample)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the acquisition time to 1-2 seconds.
-
Use a relaxation delay of 2-5 seconds.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier Transform Infrared (FT-IR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound (sample)
-
Volatile solvent for cleaning (e.g., dry acetone or isopropanol)
Procedure (Neat Liquid Film Method):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas chromatograph (GC) for sample introduction (optional but common)
-
This compound (sample)
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
Procedure (GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation and peak shape.
-
Set the injector temperature to ensure complete vaporization of the sample.
-
Set the EI source to the standard 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with spectral libraries for confirmation.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for Structural Elucidation of this compound.
Solubility Profile of 3-Methoxybenzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybenzoyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical agents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework of qualitative solubility, analogous compound data, and detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.
Core Concepts and Relevance
This compound is an acyl chloride that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is notably highlighted in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling pathway implicated in cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers, making it a significant target for drug development. The solubility of this compound in various organic solvents is a critical parameter for reaction optimization, purification, and formulation.
Quantitative Solubility Data
Table 1: Qualitative and Analogous Solubility of this compound
| Solvent | This compound Solubility | Benzoyl Chloride Solubility (Analogous Data) |
| Chloroform | Soluble[1][2][3][4] | Soluble |
| Ethyl Acetate | Slightly Soluble[2][4] | Miscible |
| Diethyl Ether | Data not available | Soluble[5] |
| Benzene | Data not available | Soluble[5] |
| Water | Reacts[1][2][3][4][6] | Slightly soluble, decomposes[7] |
Note: The solubility of this compound is expected to be similar to benzoyl chloride in non-polar and polar aprotic solvents due to their structural similarities. However, experimental verification is strongly recommended.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a standard and reliable protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvent (analytical grade, anhydrous)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Glass vials with airtight seals
-
Syringe and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or flasks
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is essential to ensure the solution is saturated.
-
Equilibrate the vial in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry evaporation dish or flask. This step is crucial to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the dish in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to expedite the process without decomposing the solute.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Mass of the solvent: Subtract the final mass of the dissolved solute from the total mass of the saturated solution.
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
-
Visualizing Key Pathways and Workflows
PI3K/Akt Signaling Pathway
This compound is a precursor for the synthesis of inhibitors targeting the PI3K/Akt signaling pathway. Understanding this pathway is crucial for drug development professionals. The following diagram illustrates the core components and interactions within this pathway.
Caption: The PI3K/Akt signaling pathway initiated by growth factors.
General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors
While a specific synthesis protocol detailing the use of this compound to create a named PI3K inhibitor is proprietary or not widely published, a general workflow for the synthesis of related pyrimidine-based kinase inhibitors can be illustrated. This provides a logical framework for how a substituted benzoyl chloride might be incorporated.
Caption: General workflow for synthesizing pyrimidine-based kinase inhibitors.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a comprehensive starting point for researchers. The qualitative data, along with information on the analogous compound benzoyl chloride, offers a strong predictive foundation. The detailed experimental protocol for gravimetric solubility determination empowers researchers to generate precise, in-house data tailored to their specific solvent systems and conditions. Furthermore, the provided diagrams of the PI3K/Akt signaling pathway and a general synthetic workflow offer essential context for the application of this compound in modern drug discovery.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
3-Methoxybenzoyl chloride reactivity profile
An In-depth Technical Guide on the Reactivity Profile of 3-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (m-anisoyl chloride) is a versatile acylating agent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is primarily dictated by the electrophilic acyl chloride functional group, with the reactivity and regioselectivity of its reactions modulated by the meta-positioned methoxy group. This document provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols for its principal reactions, and logical workflow diagrams to illustrate its chemical behavior.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| CAS Number | 1711-05-3 | [1] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 123-125 °C at 15 mmHg | |
| Density | 1.214 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.558 | |
| Flash Point | 92 °C (198 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform, ethyl acetate; reacts with water. | [1] |
| Moisture Sensitivity | Highly sensitive to moisture; reacts with water. | [1][2] |
Core Reactivity Profile
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles. The methoxy group at the meta position influences this reactivity through its electronic effects.
Nucleophilic Acyl Substitution
This compound readily undergoes nucleophilic acyl substitution. The reaction proceeds via the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. This is the fundamental pathway for its most common reactions.
-
Hydrolysis: It reacts with water, often vigorously, to hydrolyze back to 3-methoxybenzoic acid and hydrochloric acid[1][2]. This moisture sensitivity necessitates handling under anhydrous conditions.
-
Acylation of Alcohols (Esterification): Alcohols and phenols attack the acyl chloride to form the corresponding esters (e.g., phenyl 3-methoxybenzoate). These reactions are typically performed in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the HCl byproduct (Schotten-Baumann reaction)[3][4].
-
Acylation of Amines (Amidation): Primary and secondary amines react rapidly to form stable N-substituted 3-methoxybenzamides. A base is also used in these reactions to scavenge the generated HCl[5][6].
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), this compound can acylate aromatic rings, forming aryl ketones[7][8]. The reaction involves the formation of a highly electrophilic acylium ion (CH₃O-C₆H₄-CO⁺), which is then attacked by an electron-rich aromatic substrate like benzene or anisole[7][9]. The acyl group deactivates the product ketone towards further acylation, preventing poly-acylation, which can be a problem in Friedel-Crafts alkylation[7].
Electronic Effects of the Methoxy Group
The methoxy (-OCH₃) group at the meta position influences the reactivity of the acyl chloride in two ways:
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon and withdraws electron density through the sigma bond.
-
Resonance Effect (+R): The oxygen's lone pairs can donate electron density to the benzene ring.
For the meta position, the inductive effect is dominant, making the methoxy group weakly electron-withdrawing. This slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, thus increasing its reactivity towards nucleophiles.
Quantitative Reactivity Analysis: The Hammett Equation
The influence of the meta-methoxy substituent can be quantified using the Hammett equation, a linear free-energy relationship that relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives[10][11].
The equation is given by: log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of the substituted compound (this compound).
-
k₀ is the rate constant for the reaction of the unsubstituted compound (benzoyl chloride).
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (meta or para). For a meta-OCH₃ group, σ_meta = +0.12 . The positive value indicates it is electron-withdrawing relative to hydrogen[11].
-
ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ indicates it is accelerated by electron-donating groups[10][11].
| Parameter | Reaction | Value | Interpretation | Reference |
| σ_meta | 3-Methoxy substituent | +0.12 | Weakly electron-withdrawing character at the meta position. | [11] |
| ρ | Base hydrolysis of ethyl benzoates | +2.56 | Reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing groups. | [12] |
| ρ | Methanolysis of substituted benzoyl chlorides | +1.47 | The reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge. | [10] |
| ρ | Reaction of anilines with benzoyl chloride | - (Negative Slope) | The reaction is accelerated by electron-donating groups on the aniline (nucleophile), as expected. | [10] |
Based on this data, the positive σ value for the meta-methoxy group and the positive ρ value for hydrolysis suggest that this compound will hydrolyze slightly faster than unsubstituted benzoyl chloride.
Experimental Protocols & Workflows
Detailed methodologies for key reactions involving this compound are provided below.
N-Acylation of Aniline (Synthesis of 3-Methoxy-N-phenylbenzamide)
This protocol describes the formation of an amide bond via reaction with an amine.
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add aniline (1.0 equiv., e.g., 5.0 mmol, 0.46 mL) and a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (25 mL). Add triethylamine (1.2 equiv., 6.0 mmol, 0.84 mL) as an acid scavenger.
-
Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equiv., 5.25 mmol, 0.90 g) in the same solvent (10 mL) dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
O-Acylation of Phenol (Synthesis of Phenyl 3-methoxybenzoate)
This protocol follows the Schotten-Baumann conditions for ester synthesis.
Experimental Protocol:
-
Setup: In a 100 mL Erlenmeyer flask, dissolve phenol (1.0 equiv., e.g., 10.0 mmol, 0.94 g) in 10% aqueous sodium hydroxide solution (20 mL). Cool the flask in an ice bath.
-
Addition: To the vigorously stirred solution, add this compound (1.1 equiv., 11.0 mmol, 1.88 g) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After addition, seal the flask and shake or stir vigorously at room temperature for 30-45 minutes. The smell of the acyl chloride should disappear, and a solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Break up any lumps and wash the filter cake thoroughly with cold water to remove any unreacted phenol and salts.
-
Purification: The crude ester can be purified by recrystallization from ethanol to yield the pure product.
Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of an activated aromatic ring using a Lewis acid catalyst.
Experimental Protocol:
-
Setup: To a 100 mL flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equiv., 6.0 mmol, 0.80 g). Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C.
-
Acylium Ion Formation: Slowly add this compound (1.0 equiv., 5.0 mmol, 0.85 g) to the stirred suspension.
-
Addition of Substrate: To this mixture, add a solution of anisole (1.0 equiv., 5.0 mmol, 0.54 mL) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.
-
Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation[2]. It reacts with water to produce toxic hydrogen chloride gas.
-
Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, strong bases, and oxidizing agents[2].
References
- 1. 1711-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 11. oxfordreference.com [oxfordreference.com]
- 12. web.viu.ca [web.viu.ca]
The Electrophilicity of 3-Methoxybenzoyl Chloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 3-methoxybenzoyl chloride, a key building block in the synthesis of pharmaceuticals and other fine chemicals. The document explores the electronic effects of the meta-methoxy substituent on the reactivity of the acyl chloride functionality. Key quantitative data, including reaction kinetics, are presented alongside detailed experimental protocols for its synthesis and common acylation reactions. Furthermore, this guide elucidates the underlying principles of its reactivity through an examination of reaction mechanisms and computational chemistry concepts, providing researchers, scientists, and drug development professionals with a thorough understanding of this important reagent.
Introduction
This compound, also known as m-anisoyl chloride, is a versatile acylating agent employed in a wide array of organic syntheses. Its reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group. The presence of a methoxy group at the meta position of the benzene ring modulates this electrophilicity through a combination of inductive and resonance effects. Understanding the precise nature of this electronic influence is critical for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways in drug discovery and development. This guide aims to provide an in-depth technical overview of the electrophilicity of this compound, supported by quantitative data, detailed experimental procedures, and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its safe handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| CAS Number | 1711-05-3 | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 123-125 °C at 15 mmHg | [1] |
| Density | 1.214 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.558 | [1] |
| Solubility | Soluble in chloroform; reacts with water. | [1] |
Quantitative Analysis of Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity towards nucleophiles. This can be quantitatively assessed through reaction kinetics and computational chemistry.
Reaction Kinetics
Kinetic studies of nucleophilic acyl substitution reactions provide direct, quantitative measures of electrophilicity. The rate of reaction with a given nucleophile is directly proportional to the electrophilic character of the acyl chloride.
A study on the alcoholysis of substituted benzoyl chlorides with excess n-propanol at 25°C provides a pseudo-first-order rate constant for this compound.[4] This value, when compared to other substituted benzoyl chlorides, offers insight into the electronic effect of the meta-methoxy group.
| Substituent | Rate Constant (k) in min⁻¹ |
| H | 0.0321 |
| m-OCH₃ | 0.0340 |
| p-Br | 0.0590 |
| p-I | 0.0617 |
| m-I | 0.1044 |
Table adapted from a study on the alcoholysis of substituted benzoyl chlorides.[4]
The slightly higher rate constant for this compound compared to the unsubstituted benzoyl chloride indicates that the meta-methoxy group has a net electron-withdrawing effect in this reaction, thereby increasing the electrophilicity of the carbonyl carbon.
Hammett Analysis
The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds.
-
σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. For a meta-methoxy group, the Hammett sigma constant (σ_m) is +0.11.[5] The positive value signifies an electron-withdrawing inductive effect.
-
ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects.
For the solvolysis of substituted benzyl chlorides, which proceeds through a similar carbocationic intermediate as some reactions of benzoyl chlorides, the reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction.[6] However, for nucleophilic attack on the carbonyl carbon of benzoyl chlorides, a positive ρ value is expected, as electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.
Computational Insights: LUMO Energy
Synthesis of this compound
This compound is typically synthesized from 3-methoxybenzoic acid via chlorination. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.
Reaction Workflow
Caption: Synthesis of this compound from 3-methoxybenzoic acid.
Experimental Protocol
Materials:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and subsequently evaporated.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
Key Reactions and Mechanisms
The electrophilic nature of this compound makes it a valuable reagent for acylation reactions, including Friedel-Crafts acylations, esterifications, and amide bond formations.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a ketone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 3-Methoxybenzoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 3-methoxybenzoyl chloride. As a reactive acyl chloride, its proper handling and storage are critical to ensure its quality and prevent degradation, which can impact the outcome of synthetic procedures and the purity of final products. This document outlines the key factors influencing its stability, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability Profile and Incompatibilities
This compound is a reactive compound susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as moisture, temperature, and the presence of nucleophiles.
Table 1: Summary of Chemical Stability and Incompatibilities
| Parameter | Influence on Stability |
| Moisture/Water | Highly reactive; readily hydrolyzes to form 3-methoxybenzoic acid and hydrochloric acid.[1] |
| Alcohols | Reacts to form the corresponding esters.[2] |
| Amines and Bases | Reacts vigorously to form amides.[2] Strong bases can promote decomposition.[3] |
| Oxidizing Agents | Incompatible with strong oxidizing agents.[3] |
| Metals | May be corrosive to certain metals, especially in the presence of moisture.[2] |
| Heat | Elevated temperatures can accelerate the rate of decomposition.[3] |
Recommended Storage and Handling
To maintain the integrity of this compound, stringent storage and handling procedures are necessary. The primary goal is to protect it from atmospheric moisture and incompatible substances.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4] Refrigeration is recommended.[2] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in a tightly closed container.[4][5] | Prevents ingress of moisture and other atmospheric components. |
| Ventilation | Store in a well-ventilated area.[4] | To safely dissipate any potential vapors. |
| Handling | Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, eye protection). Use non-sparking tools.[4] | To avoid inhalation of corrosive vapors and prevent skin and eye contact. To mitigate fire hazards. |
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis, which occurs upon contact with water. The methoxy group, being an electron-donating group, can influence the reaction mechanism. Electron-donating substituents on the benzoyl ring can stabilize a positive charge buildup on the carbonyl carbon, potentially favoring a more dissociative (SN1-like) pathway for hydrolysis in certain solvents.
The primary degradation products are 3-methoxybenzoic acid and hydrochloric acid. The presence of these impurities can be monitored to assess the extent of degradation.
Figure 1. Primary degradation pathway of this compound via hydrolysis.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound involves subjecting the compound to controlled environmental conditions and monitoring its degradation over time using a stability-indicating analytical method.
Accelerated Stability Study Protocol
This protocol is designed to rapidly assess the stability of this compound under stressed conditions. The Arrhenius equation can be used to estimate the shelf-life at recommended storage conditions from the accelerated stability data.
Table 3: Accelerated Stability Study Conditions
| Condition | Temperature | Relative Humidity | Duration |
| 1 | 40°C | 75% RH | 1, 3, 6 months |
| 2 | 25°C | 60% RH | 1, 3, 6 months |
| 3 | 5°C | Ambient | 1, 3, 6 months |
At each time point, samples should be analyzed for the presence of this compound and its primary degradation product, 3-methoxybenzoic acid.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is suitable for separating and quantifying this compound from its degradation products. Due to the high reactivity of acyl chlorides, in-situ derivatization or rapid analysis after sample preparation is often necessary. The following is a proposed method based on the analysis of structurally similar compounds.
Table 4: Proposed HPLC-UV Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with anhydrous acetonitrile. This will be the stock solution.
-
Immediately before injection, dilute an aliquot of the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Analysis:
Inject the prepared sample onto the HPLC system. The retention time of this compound and 3-methoxybenzoic acid should be determined using reference standards. The peak areas can be used to quantify the amount of each compound and thus determine the extent of degradation.
Figure 2. General experimental workflow for a stability study of this compound.
Conclusion
The stability of this compound is paramount for its successful use in research and development. Its high reactivity, particularly towards moisture, necessitates strict storage and handling protocols. By adhering to the recommendations outlined in this guide and employing robust analytical methods for stability monitoring, researchers can ensure the quality and integrity of this important chemical intermediate. The provided experimental framework serves as a starting point for developing a comprehensive stability program tailored to specific laboratory and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses (Journal Article) | ETDEWEB [osti.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Compatibility of 3-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of 3-methoxybenzoyl chloride. As a reactive acyl chloride, its handling and storage require careful consideration to ensure safety and reaction integrity. This document outlines its reactivity with various chemical classes, provides quantitative data where available, and details experimental protocols for assessing its compatibility with other substances.
Chemical Reactivity and Incompatible Materials
This compound is a versatile reagent in organic synthesis, primarily used to introduce the 3-methoxybenzoyl group. Its high reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility but also the source of its incompatibilities. The primary hazardous reactions are vigorous, often exothermic, and can lead to the release of corrosive hydrogen chloride (HCl) gas.
General Reactivity: The reaction of this compound with nucleophiles follows a nucleophilic acyl substitution mechanism. The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.
Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze in the presence of water, including atmospheric moisture, to form 3-methoxybenzoic acid and hydrogen chloride gas. This reaction is often vigorous.
A summary of incompatible materials is provided in Table 1. It is crucial to store this compound in a cool, dry environment, away from the substances listed below.
| Incompatible Material Class | Specific Examples | Nature of Hazard |
| Water | Water, atmospheric moisture, wet solvents | Vigorous, exothermic reaction releasing corrosive HCl gas. |
| Alcohols | Methanol, ethanol, isopropanol, benzyl alcohol | Exothermic reaction forming esters and HCl gas. |
| Amines | Primary and secondary amines (e.g., aniline, diethylamine), ammonia | Highly exothermic reaction forming amides and HCl gas. The HCl will react with excess amine to form an ammonium salt. |
| Strong Bases | Sodium hydroxide, potassium hydroxide, potassium carbonate, triethylamine, pyridine | Violent, exothermic neutralization and hydrolysis, potentially leading to pressure buildup. |
| Strong Oxidizing Agents | Nitric acid, perchloric acid, potassium permanganate | Can lead to vigorous, potentially explosive reactions. |
| Active Metals | Sodium, potassium, magnesium | Risk of a strong exothermic or explosive reaction. |
Quantitative Reactivity Data
Table 2.1: Reaction with Alcohols (Alcoholysis)
| Acyl Chloride | Alcohol | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| This compound | n-Propanol | n-Propanol | 25 | 0.0340 min⁻¹ (pseudo-first order) | [1] |
| Benzoyl chloride | n-Propanol | n-Propanol | 25 | 0.0321 min⁻¹ (pseudo-first order) | [1] |
| Benzoyl chloride | Ethanol (absolute) | Ethanol | 25 | 0.0492 min⁻¹ (pseudo-first order) | [1] |
| Benzoyl chloride | Ethanol (95%) | Ethanol/Water | 25 | 0.0757 min⁻¹ (pseudo-first order) | [1] |
Table 2.2: Reaction with Water (Hydrolysis)
| Acyl Chloride | Solvent System | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Reference |
| Benzoyl chloride | Acetone/Water | 25 | - | - | [2] |
| Benzoyl chloride | Water | ~25 | < 0.25 min | > 2.77 min⁻¹ | [3] |
| Benzoyl chloride | Dioxane/Water (1 M) | 25 | - | - | [4] |
Experimental Protocols for Compatibility Testing
Determining the compatibility of this compound with new reagents, solvents, or materials is critical for safe process development. Below are generalized protocols that can be adapted for this purpose. These experiments should be conducted on a small scale in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol for Assessing Reactivity with Liquid Reagents
This protocol uses thermal analysis, such as Differential Scanning Calorimetry (DSC), to quantify the heat of reaction, or a simpler observation-based method to qualitatively assess compatibility.
Objective: To determine the thermal and reactive hazard of mixing this compound with a liquid substance.
Method 1: Differential Scanning Calorimetry (DSC)
-
Preparation: In an inert atmosphere (glove box), carefully charge a high-pressure DSC pan with a known amount of the test substance (e.g., 1-5 mg).
-
Addition: Add a stoichiometric or desired molar ratio of this compound to the DSC pan.
-
Sealing: Hermetically seal the pan to contain any pressure generated.
-
Analysis: Place the sealed pan and a reference pan in the DSC instrument.
-
Temperature Program: Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature exceeding the expected process temperature.
-
Data Interpretation: An exotherm indicates a reaction. The onset temperature and the integrated energy of the exotherm provide quantitative measures of the reactivity. An onset temperature near or below the intended operating temperature indicates a significant hazard.
Method 2: Small-Scale Isothermal Test
-
Setup: In a fume hood, place a small, clean, and dry glass vial containing a magnetic stir bar.
-
Addition: Add a measured amount of the test substance (e.g., 0.5 mL) to the vial.
-
Temperature Control: Place the vial in a temperature-controlled bath (e.g., an oil bath) set to the intended process temperature. Insert a thermocouple into the liquid to monitor its temperature.
-
Reagent Addition: Slowly add a small, measured amount of this compound (e.g., 0.1 mL) while stirring.
-
Observation: Monitor for any of the following signs of incompatibility:
-
Temperature increase (exotherm).
-
Gas evolution (fizzing or bubbling).
-
Color change.
-
Precipitate formation.
-
Fuming.
-
-
Interpretation: A significant temperature rise or vigorous gas evolution indicates a hazardous incompatibility.
Protocol for Compatibility with Solid Materials (e.g., Elastomers, Polymers, Catalysts)
This protocol is adapted from general material compatibility testing standards.
Objective: To assess the compatibility of this compound with solid materials of construction or reagents.
-
Sample Preparation: Obtain coupons of the material to be tested (e.g., 1x1 cm squares of a specific grade of stainless steel, PTFE, or an elastomer).
-
Initial Characterization: Measure and record the initial weight, dimensions, and appearance (color, texture) of the material coupons.
-
Exposure: Place the coupons in separate, clean, dry glass vials. Add enough this compound to fully immerse the coupons.
-
Incubation: Seal the vials and store them at the intended operating temperature for a defined period (e.g., 24 hours, 7 days). Include a control vial with the material coupon in a known inert solvent.
-
Post-Exposure Analysis:
-
Carefully remove the coupons from the vials.
-
Gently clean the coupons with a compatible, volatile solvent (e.g., dry hexane) to remove residual this compound and allow them to dry completely.
-
Re-measure the weight and dimensions.
-
Visually inspect the coupons for any changes, such as swelling, discoloration, cracking, or crazing.
-
Analyze the liquid for any leached substances, if relevant.
-
-
Interpretation: Significant changes in weight, dimensions, or appearance indicate incompatibility.
Visualizations
Reaction Pathways with Incompatible Substances
The following diagram illustrates the primary reaction pathways of this compound with common classes of incompatible chemicals.
Workflow for Chemical Compatibility Assessment
This flowchart provides a systematic approach for researchers to evaluate the compatibility of this compound with a new substance.
Conclusion
This compound is a highly reactive chemical that requires careful management in a laboratory or manufacturing setting. Its primary incompatibilities are with nucleophilic substances such as water, alcohols, amines, and bases, as well as with strong oxidizing agents. The reactions with these substances are typically exothermic and produce corrosive hydrogen chloride gas. Before mixing this compound with any new substance, a thorough compatibility assessment, including a literature review and, if necessary, small-scale experimental testing, should be performed. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can handle this compound safely and effectively, ensuring the integrity of their chemical processes and the safety of their personnel.
References
An In-depth Technical Guide to the Synthesis of 3-Methoxybenzoyl Chloride from 3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methoxybenzoyl chloride, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride, a critical step in the synthesis of more complex molecules. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents quantitative data to assist researchers in the efficient and safe production of this key building block.
Introduction
This compound (also known as m-anisoyl chloride) is a reactive acylating agent frequently employed in organic synthesis. Its structure, featuring a methoxy group and a reactive acyl chloride moiety on a benzene ring, makes it a versatile reagent for introducing the 3-methoxybenzoyl group into various molecular scaffolds. This is particularly relevant in drug discovery and development for the synthesis of novel therapeutic agents. The conversion from the readily available 3-methoxybenzoic acid is the most direct and common route to this important intermediate.
The synthesis is typically achieved by treating 3-methoxybenzoic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. The choice of reagent can influence the reaction conditions, workup procedure, and overall yield.
Synthetic Routes and Comparative Data
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For 3-methoxybenzoic acid, the primary methods involve the use of thionyl chloride or oxalyl chloride. Below is a summary of typical reaction conditions and yields for the synthesis of methoxybenzoyl chloride isomers, which can serve as a guide for the synthesis of the 3-methoxy derivative.
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Methoxybenzoic Acid | Thionyl Chloride | - | Benzene | Reflux (approx. 80) | 6 | High (not specified) | [PrepChem] |
| o-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | DMF | Dichloroethane | 40 | 1 | 98.57 | [CN105481687A] |
| o-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | Pyridine | Dichloroethane | 42 | 1.5 | 98.28 | [CN105481687A] |
| p-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | DMF | Dichloroethane | 40 | 1 | 98.57 | [ZHEJIANG ESIGMA BIOTECH CO LTD] |
| p-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | DMF | Dichloroethane | 45 | 2 | 98.82 | [ZHEJIANG ESIGMA BIOTECH CO LTD] |
| 4-Methoxybenzoic Acid | Oxalyl Chloride | DMF | Dichloromethane | Room Temp | 1 | Quantitative | [Patel, et al.] |
| 2-Methyl-3-methoxybenzoic Acid | Thionyl Chloride | DMF | Toluene | Reflux | 2-3 | High (not specified) | [BenchChem] |
Detailed Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound from 3-methoxybenzoic acid using either thionyl chloride or oxalyl chloride. These are generalized methods based on established procedures for similar compounds.
Method 1: Synthesis using Thionyl Chloride
This is the most common and cost-effective method for the large-scale synthesis of acyl chlorides.
Materials:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM)
-
Anhydrous work-up solvents (e.g., hexane)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas)
-
Magnetic stirrer and heating mantle
-
Dropping funnel (optional)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 3-methoxybenzoic acid.
-
Add an anhydrous solvent such as toluene or dichloromethane.
-
To the stirred suspension, add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).
-
Slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the mixture at room temperature. The addition can be exothermic.
-
After the initial evolution of gas subsides, heat the reaction mixture to reflux.
-
Maintain the reflux for 1-3 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases and the solid 3-methoxybenzoic acid has completely dissolved.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can then be purified by vacuum distillation. The boiling point of this compound is reported to be 123-125 °C at 15 mmHg.[1][2]
Method 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is a milder and often more efficient chlorinating agent, producing only gaseous byproducts. It is particularly suitable for smaller-scale reactions where high purity is desired.
Materials:
-
3-Methoxybenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM)
Equipment:
-
Round-bottom flask with a gas outlet to a scrubber
-
Magnetic stirrer
-
Syringe or dropping funnel for addition of oxalyl chloride
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a basic scrubber, dissolve 3-methoxybenzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
At room temperature, slowly add oxalyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often of high purity and can be used directly or further purified by vacuum distillation if necessary.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride with a catalytic amount of DMF.
Caption: Reaction mechanism for the formation of this compound.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Safety and Handling
-
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water. All reactions should be carried out under anhydrous conditions and in a fume hood.
-
The reactions produce toxic and corrosive gases (HCl, SO₂, CO, CO₂). A gas scrubber containing a basic solution (e.g., sodium hydroxide) must be used to neutralize these byproducts.
-
Due to its reactivity with water, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
References
A Technical Guide to 3-Methoxybenzoyl Chloride: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoyl chloride, also known as m-anisoyl chloride, is a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its utility as a building block stems from the presence of a reactive acyl chloride group and a methoxy-substituted phenyl ring, allowing for the introduction of the 3-methoxybenzoyl moiety into a diverse range of molecular scaffolds. This technical guide provides an in-depth overview of commercially available this compound, its key applications in the synthesis of therapeutic agents, detailed experimental protocols, and the biological pathways associated with its derivatives.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The table below summarizes key specifications from prominent global suppliers to aid in procurement and experimental planning.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) |
| Sigma-Aldrich | 99% | 1711-05-3 | C₈H₇ClO₂ | 170.59 | Liquid | 123-125 (15 mmHg) | 1.214 |
| TCI America | >98.0% (GC) | 1711-05-3 | C₈H₇ClO₂ | 170.59 | Liquid | 125 | Not specified |
| Fisher Scientific | 99% | 1711-05-3 | C₈H₇ClO₂ | 170.592 | Liquid | 123-125 (15 mmHg) | 1.214 |
| Shree Sulphurics | Standard & Customized | 1711-05-3 | C₈H₇ClO₂ | 170.592 | Liquid | 123-125 (15 mmHg) | 1.214 |
| Oakwood Chemical | 98% | 1711-05-3 | C₈H₇ClO₂ | 170.60 | Liquid | 122 (15 mmHg) | Not specified |
| BLD Pharm | Not specified | 1711-05-3 | C₈H₇ClO₂ | 170.59 | Liquid | Not specified | Not specified |
| Ambeed | Not specified | 1711-05-3 | C₈H₇ClO₂ | 170.59 | Not specified | Not specified | Not specified |
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its applications are particularly notable in the development of therapeutics for neurodegenerative diseases and cancer.[1]
Inhibitors of Alzheimer's Disease Pathogenesis
One of the significant applications of this compound is in the synthesis of 2-arylbenzofuran derivatives, which have shown promise as multi-target agents for Alzheimer's disease.[1] These compounds are designed to inhibit key pathological processes in the disease, including the activity of acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides.[2] By inhibiting AChE, these molecules can increase the levels of the neurotransmitter acetylcholine in the brain, a common therapeutic strategy for Alzheimer's. Furthermore, their ability to hinder the formation of Aβ plaques addresses a central aspect of Alzheimer's pathology.
PI3K Inhibitors for Cancer Therapy
In the field of oncology, this compound is utilized in the synthesis of dihydropyrrolopyrimidine inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] By inhibiting PI3K, these compounds can disrupt this signaling cascade, leading to the suppression of tumor growth.
Experimental Protocols
The following protocols are representative of the synthetic methodologies employed for the preparation of bioactive molecules using this compound.
General Procedure for Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and is often used to introduce the 3-methoxybenzoyl group onto an aromatic substrate.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. To this, slowly add this compound (1.0 equivalent). Following this, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[5]
Synthesis of 2-Arylbenzofuran Derivatives for Alzheimer's Research
A Representative Acylation Step:
-
Preparation of the Intermediate: Prepare the 2-arylbenzofuran core structure with a suitable functional group (e.g., a hydroxyl group) for acylation.
-
Acylation Reaction: Dissolve the 2-arylbenzofuran intermediate in a dry solvent like DCM or tetrahydrofuran (THF) containing a base such as triethylamine or pyridine.
-
Addition of Acylating Agent: Cool the solution to 0°C and slowly add a solution of this compound in the same dry solvent.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The work-up would typically involve washing with aqueous solutions to remove the base and any unreacted acid chloride, followed by drying and purification of the final 2-arylbenzofuran derivative.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of compounds synthesized from this compound is rooted in their ability to modulate specific biological pathways.
PI3K/Akt Signaling Pathway in Cancer
Dihydropyrrolopyrimidine derivatives synthesized using this compound act as inhibitors of the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor progression. The diagram below illustrates the key components of this pathway and the point of inhibition by the synthesized compounds.
Mechanism of Action in Alzheimer's Disease
2-Arylbenzofuran derivatives synthesized using this compound exhibit a multi-target approach to treating Alzheimer's disease. Their primary mechanisms of action are the inhibition of acetylcholinesterase and the prevention of amyloid-β peptide aggregation.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant applications in the synthesis of potential therapeutic agents. Its role in the development of multi-target drugs for Alzheimer's disease and potent inhibitors of the PI3K/Akt pathway in cancer underscores its importance to the drug discovery and development community. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working with this valuable compound. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.
References
Methodological & Application
Acylation of Primary Amines with 3-Methoxybenzoyl Chloride: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The acylation of primary amines with 3-methoxybenzoyl chloride is a fundamental and versatile reaction in organic synthesis, leading to the formation of N-substituted 3-methoxybenzamides. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 3-methoxybenzamide have demonstrated promising therapeutic potential, exhibiting antimicrobial, and anticancer properties.
This document provides detailed application notes on the significance of N-substituted 3-methoxybenzamides in drug discovery, a comprehensive experimental protocol for their synthesis via the Schotten-Baumann reaction, and a summary of quantitative data for a variety of synthesized amides. Additionally, we present a visualization of a key signaling pathway modulated by a methoxybenzamide derivative, offering insights into its mechanism of action.
Reaction Overview and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the corresponding N-substituted 3-methoxybenzamide. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, the Schotten-Baumann reaction conditions, which utilize an aqueous base, are frequently employed.[1][2][3]
Data Presentation: Synthesis of N-Substituted 3-Methoxybenzamides
The following table summarizes the reaction yields for the acylation of various primary amines with this compound under Schotten-Baumann or similar conditions.
| Entry | Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | N-phenyl-3-methoxybenzamide | NaOH (aq), room temp., 15 min | High (not specified) | [2] |
| 2 | Benzylamine | N-benzyl-3-methoxybenzamide | NaOH (aq), room temp. | High (not specified) | [4] |
| 3 | 3-Hydroxyaniline | N-(3-hydroxyphenyl)-3-methoxybenzamide | HATU, Et3N, DMF, 70°C, 2h | Not specified | [5] |
| 4 | Ethylamine | N-ethyl-3-methoxybenzamide | Not specified | Not specified | [6] |
| 5 | Various Anilines | N-Aryl-3-methoxybenzamides | SOCl2, DMF, DCM, 0°C to r.t., 3-5h | Good to Excellent | [7] |
Biological Activity of N-Substituted Methoxybenzamides
N-substituted benzamides, including those with a methoxy group, are recognized for their diverse pharmacological activities.
Anticancer Activity
Several studies have highlighted the potential of methoxybenzamide derivatives as anticancer agents. For instance, certain derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[8][9] Other studies have demonstrated potent in-vitro activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[10][11]
| Compound Type | Cancer Cell Line | IC50 | Reference |
| N-methyl-substituted hydroxy- and methoxy-benzimidazole benzamide | MCF-7 (Breast Cancer) | 3.1 µM | [10] |
| Cyano-substituted hydroxy- and methoxy-benzimidazole benzamide | Various Cancer Cell Lines | 1.2-5.3 µM | [10] |
| Nimesulide-dimethoxy benzamide derivative | MDA-MB-468 (Breast Cancer) | 3.89 ± 0.0437 nM | [11] |
| Nimesulide-dimethoxy benzamide derivative | DU145 (Prostate Cancer) | 2.298 ± 0.0513 nM | [11] |
Antimicrobial Activity
N-substituted 3-methoxybenzamides have also been investigated for their antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains.
| Compound Type | Microbial Strain | MIC (µM) | Reference |
| N-(1H-benzo[d]imidazol-2-yl)-3,5-dihydroxy-4-methoxybenzamide | E. faecalis | 8 | [8] |
| 3,4,5-trihydroxy-substituted N-hexyl-benzimidazole benzamide | S. aureus | 16 | [8] |
| 3,4,5-trihydroxy-substituted N-hexyl-benzimidazole benzamide | E. faecalis | 16 | [8] |
| 3,4,5-trihydroxy-substituted N-hexyl-benzimidazole benzamide | E. coli (efflux del.) | 16 | [8] |
Experimental Protocols
General Protocol for the Acylation of Primary Amines with this compound (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM). To this, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Addition of Acyl Chloride: While stirring the biphasic mixture vigorously, add this compound (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously for 15-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a good indicator of reaction completion.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-substituted 3-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization Data for a Representative Product: N-ethyl-3-methoxybenzamide [6]
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
Appearance: Solid
-
¹³C NMR: Spectral data available in public databases.
-
IR: Spectral data available in public databases.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the acylation of primary amines.
Signaling Pathway: Inhibition of Hedgehog Signaling
Methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[8][9]
Caption: Inhibition of the Smoothened (SMO) receptor by a methoxybenzamide derivative.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Methoxybenzoyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoyl chloride is an acylating agent that can be used to introduce the 3-methoxybenzoyl group onto the N-terminus of an amino acid or peptide. This modification can be employed to synthesize N-acylated amino acids, which are valuable intermediates in organic synthesis and may serve as building blocks for creating peptide derivatives with specific biological activities. While the related 4-methoxybenzoyl (Mob) group is sometimes used as a protecting group in peptide synthesis, the utility of the 3-methoxybenzoyl group as a temporary protecting group is not well-documented in publicly available literature. The primary application demonstrated is the N-acylation of amino acid esters in solution-phase synthesis.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | m-Anisoyl chloride |
| CAS Number | 1711-05-3[1] |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 123-125 °C @ 15 mmHg[1] |
| Density | 1.214 g/mL[1] |
Applications in Synthesis
The primary documented application of this compound in a context related to peptide synthesis is the N-acylation of amino acid esters. This reaction creates a stable amide bond, resulting in an N-(3-methoxybenzoyl) amino acid derivative. These derivatives can be used in further synthetic steps or for biological screening.
One specific example found in the literature is the synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester, which was achieved with a notable yield.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| N-(3-methoxybenzoyl)-L-valine methyl ester | L-valine methyl ester | This compound, Triethylamine | Dichloromethane | 75% | SciELO México |
Experimental Protocols
Protocol 1: Synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester
This protocol details the solution-phase N-acylation of an amino acid ester using this compound.
Materials:
-
L-valine methyl ester
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-valine methyl ester (1.0 eq) in dichloromethane.
-
Base Addition: Add triethylamine (2.0 eq) to the solution and stir.
-
Acylation: Slowly add this compound (1.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Add dichloromethane to the reaction mixture.
-
Wash the organic layer with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous phase with dichloromethane.
-
Combine the organic fractions.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Mandatory Visualizations
Synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester Workflow
Caption: Workflow for the synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester.
Discussion and Limitations
The available scientific literature provides a clear, albeit isolated, example of this compound's use for the N-acylation of an amino acid ester. However, for this reagent to be broadly applicable in stepwise peptide synthesis as a protecting group, a reliable and selective method for the deprotection of the 3-methoxybenzoyl group is essential. Extensive searches did not yield specific protocols for the cleavage of the 3-methoxybenzoyl amide bond under conditions compatible with standard peptide synthesis strategies (e.g., acidic, basic, or reductive cleavage without degrading the peptide backbone).
General methods for amide hydrolysis, such as strong acid or base treatment at elevated temperatures, are typically too harsh for peptide synthesis as they would also cleave the peptide bonds. Without a documented selective deprotection method, the 3-methoxybenzoyl group should be considered a permanent modification rather than a temporary protecting group for the N-terminus in peptide synthesis.
Furthermore, there is a lack of data on the application of N-(3-methoxybenzoyl) amino acids in solid-phase peptide synthesis (SPPS), including coupling efficiencies and the potential for side reactions. Therefore, while this compound can be used to create N-terminally modified amino acids, its role as a versatile tool in the broader field of peptide synthesis remains unestablished. Further research would be required to develop a suitable deprotection strategy and to evaluate its compatibility with modern peptide synthesis workflows.
References
Application Notes and Protocols for the Esterification of Alcohols with 3-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide array of compounds with applications in pharmaceuticals, materials science, and fragrance industries. The reaction of alcohols with acyl chlorides, such as 3-methoxybenzoyl chloride, provides a robust and generally high-yielding method for the synthesis of esters. This protocol details the esterification of various classes of alcohols—primary, secondary, tertiary, and phenols—with this compound.
This compound is a versatile reagent that imparts the 3-methoxybenzoyl moiety to the alcohol substrate. This functional group can be found in numerous biologically active molecules and can serve as a key intermediate in the synthesis of complex molecular architectures. The resulting 3-methoxybenzoate esters are valuable in drug development, where they can function as protecting groups for hydroxyl functionalities or as integral components of pharmacologically active compounds.
This document provides detailed experimental protocols for the esterification of different alcohol classes with this compound, including typical reaction conditions, catalysts, and purification procedures.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the esterification of various alcohol substrates with this compound. The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, with phenols exhibiting reactivity comparable to primary alcohols under appropriate basic conditions.
| Alcohol Substrate | Alcohol Type | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Primary | Pyridine | Dichloromethane (DCM) | Room Temperature | 2 | >95 |
| Isopropanol | Secondary | Pyridine | Dichloromethane (DCM) | Room Temperature | 4-6 | ~90 |
| tert-Butanol | Tertiary | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | Reflux | 24 | 40-60 |
| Phenol | Phenol | Pyridine | Dichloromethane (DCM) | 0 to Room Temp | 2 | >95 |
Experimental Protocols
General Safety Precautions
This compound is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Protocol 1: Esterification of a Primary Alcohol (e.g., Ethanol)
This protocol describes the general procedure for the esterification of a primary alcohol using pyridine as a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3-methoxybenzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol)
The esterification of secondary alcohols is typically slower than that of primary alcohols due to increased steric hindrance.
Procedure: Follow Protocol 1, substituting isopropanol for ethanol. The reaction time may need to be extended to 4-6 hours. Monitor the reaction by TLC to determine completion.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
The esterification of tertiary alcohols is challenging due to significant steric hindrance and the potential for elimination side reactions.[1] The use of a more potent catalyst, such as 4-(Dimethylamino)pyridine (DMAP), in catalytic amounts is often necessary, and elevated temperatures may be required.[1]
Procedure:
-
Follow Protocol 1, substituting tert-butanol for ethanol.
-
Add a catalytic amount of DMAP (0.1 eq) to the initial reaction mixture.
-
After the addition of this compound at 0 °C, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. The reaction may require up to 24 hours for completion.
-
Follow the workup and purification steps as described in Protocol 1. Note that yields for tertiary alcohol esterification are often lower.[1]
Protocol 4: Esterification of a Phenol
Phenols can be readily esterified using acyl chlorides in the presence of a base.
Procedure: Follow Protocol 1, substituting phenol for ethanol. The reaction is typically rapid and should be complete within 2 hours at room temperature.
Visualizations
Signaling Pathway Diagram
// Nodes Alcohol [label="Alcohol/Phenol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="3-Methoxybenzoate Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Pyridinium Hydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Alcohol -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; AcylChloride -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Ester [label="Collapse &\nChloride Elimination"]; Base -> Byproduct [label="HCl Scavenging"]; Tetrahedral_Intermediate -> Base [style=dashed, arrowhead=none]; } dot Caption: Nucleophilic acyl substitution mechanism for esterification.
Experimental Workflow Diagram
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix Alcohol, Pyridine,\nand Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acyl_Chloride [label="Add this compound\nSolution (0 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Stir at Room Temperature\n(or Reflux for tert-Alcohols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n1. Dilute with DCM\n2. Wash with 1M HCl\n3. Wash with NaHCO₃\n4. Wash with Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Organic Layer\n(MgSO₄ or Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Column Chromatography\n(if necessary)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Pure Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Mix; Mix -> Add_Acyl_Chloride; Add_Acyl_Chloride -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End [label="Pure"]; Monitor -> React [label="Incomplete"]; } dot Caption: General experimental workflow for esterification.
References
Application Notes and Protocols: Lewis Acid Catalysts for 3-Methoxybenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lewis acid catalysts in reactions involving 3-methoxybenzoyl chloride, with a primary focus on Friedel-Crafts acylation. This information is crucial for the synthesis of various aromatic ketones, which are key intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in acylation reactions to introduce the 3-methoxybenzoyl moiety onto a substrate. The most common application is the Friedel-Crafts acylation of aromatic compounds, a powerful method for forming carbon-carbon bonds. The choice of Lewis acid catalyst is critical as it significantly influences the reaction's yield, selectivity, and overall efficiency. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).
Lewis Acid Catalyst Performance: A Comparative Overview
The selection of a Lewis acid catalyst for the Friedel-Crafts acylation of an aromatic substrate with this compound depends on several factors, including the reactivity of the aromatic substrate, desired reaction conditions, and cost. While specific comparative data for this compound is not extensively consolidated in single reports, the following table summarizes the expected relative performance based on established principles of Friedel-Crafts chemistry.[1]
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive but can be challenging to handle due to its hygroscopic nature and vigorous reaction with water.[1] Often requires more than stoichiometric amounts because the product ketone forms a stable complex with AlCl₃.[2] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[1] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often necessitating higher temperatures or longer reaction times. It can provide better selectivity in certain cases.[1] |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that can be highly effective but is extremely sensitive to moisture and requires careful handling.[1] |
| Zeolites (e.g., HBEA) | Varies | Good to High | Varies | Heterogeneous catalysts that can be recovered and reused. Reaction conditions often involve higher temperatures. Can exhibit high selectivity for specific isomers.[3] |
Experimental Protocols
The following protocols provide a general framework for performing a Friedel-Crafts acylation using this compound with a common Lewis acid catalyst, aluminum chloride.
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate with this compound using Aluminum Chloride
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add the anhydrous solvent and the aromatic substrate.
-
Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. Note that this may be an exothermic process.
-
Addition of Acyl Chloride: Dissolve this compound in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating under reflux may be necessary.[4]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).[5]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired aromatic ketone.
Visualizations
Simplified Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow for Friedel-Crafts Acylation
Caption: General experimental workflow for Friedel-Crafts acylation.
References
Application Notes and Protocols: Preparation of 3-Methoxybenzoic Esters
Introduction
3-Methoxybenzoic acid, also known as m-anisic acid, is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its esters, 3-methoxybenzoates, are crucial building blocks in drug development and are found in a variety of complex molecules.[3][4] This document provides detailed protocols for the most common and effective methods for preparing 3-methoxybenzoic esters: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. These methods offer distinct advantages depending on the substrate's sensitivity and the desired reaction conditions.
Data Presentation: Comparison of Esterification Methods
The selection of an appropriate esterification method depends on factors such as substrate sensitivity to acid, steric hindrance, desired reaction temperature, and available reagents. The following table summarizes typical reaction conditions and yields for these methods, compiled from studies on 3-methoxybenzoic acid and structurally similar aromatic carboxylic acids.
| Method | Key Reagents | Catalyst | Solvent | Temperature | Time | Typical Yield | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (serves as reagent and solvent) | Conc. H₂SO₄ or p-TsOH | Excess Alcohol | Reflux (65-120°C) | 2-48 hours | 78-95% | Low cost, simple setup, readily available reagents.[5] | Harsh acidic conditions, high temperatures, long reaction times, not suitable for acid-sensitive substrates.[6][7] |
| Steglich | Alcohol, DCC or EDC | DMAP (catalytic) | Dichloromethane (DCM), DMF | Room Temp (0°C to RT) | 1-5 hours | High | Mild conditions, suitable for acid-sensitive and sterically hindered substrates.[7][8][9] | DCC can cause allergies, formation of dicyclohexylurea (DCU) byproduct requires filtration.[5][9] |
| Mitsunobu | Alcohol, Triphenylphosphine (PPh₃) | DEAD or DIAD | THF, Diethyl Ether | 0°C to Room Temp | 6-14 hours | High | Very mild conditions, proceeds with stereochemical inversion (for chiral alcohols).[10][11] | Expensive reagents, formation of triphenylphosphine oxide byproduct can complicate purification.[12] |
Experimental Protocols & Workflows
Method 1: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the ester product by using the alcohol as the solvent.[13]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxybenzoic acid (1 equivalent) in an excess of the desired dry alcohol (e.g., methanol, ethanol; ~8-10 mL per gram of acid).[14]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.5 mL for every 10 mL of alcohol).[5][14]
-
Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction typically runs for 2 to 45 hours depending on the alcohol used.[5]
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water or ice (approximately 5 times the volume of alcohol used).[14]
-
Neutralization: Transfer the mixture to a separatory funnel. Add an organic solvent like ethyl acetate or diethyl ether to extract the ester.[15] Carefully neutralize the remaining acid by washing the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.[5][16]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[5][15]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-methoxybenzoic ester.[5]
Workflow Diagram: Fischer-Speier Esterification
Method 2: Steglich Esterification
The Steglich esterification is a mild method ideal for substrates that are sensitive to strong acids. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[8][17]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzoic acid (1 equivalent), the desired alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM)).[5][18]
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Add DCC (1.1 equivalents) portion-wise while stirring.[5][18]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1 to 5 hours. Monitor progress by TLC.[18] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[8]
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.[5]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, saturated aqueous NaHCO₃ solution, and brine.[18]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.[5]
-
Purification: Purify the crude product by column chromatography to remove any residual DCU and other impurities.
Workflow Diagram: Steglich Esterification
Method 3: Mitsunobu Reaction
This reaction allows for the conversion of an alcohol to an ester under exceptionally mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]
Experimental Protocol
-
Reaction Setup: To a stirred solution of 3-methoxybenzoic acid (1.5 equivalents), the desired primary or secondary alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, diethyl ether) at 0°C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 equivalents) dropwise.[12][19]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 to 14 hours, monitoring the reaction by TLC.[12][20] The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progress.[12]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue will contain the desired ester along with byproducts triphenylphosphine oxide and the reduced hydrazine derivative.
-
Purification: The crude product is purified by column chromatography on silica gel. The byproducts can often be challenging to separate. Trituration with a solvent like diethyl ether can sometimes help precipitate the triphenylphosphine oxide before chromatography.
Workflow Diagram: Mitsunobu Reaction
References
- 1. chemixl.com [chemixl.com]
- 2. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. 3-Methoxybenzoic acid ReagentPlus , 99 586-38-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. cerritos.edu [cerritos.edu]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 3-Methoxybenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for introducing the 3-methoxybenzoyl group into various molecular scaffolds. Its reactivity as an acyl chloride allows for the straightforward formation of esters and amides, which are fundamental linkages in a vast array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. These intermediates are integral in the development of novel therapeutics, including anticancer agents and kinase inhibitors.
Core Applications in Pharmaceutical Synthesis
This compound serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its utility stems from the facile reaction with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. This reactivity is harnessed to construct intermediates for active pharmaceutical ingredients (APIs). Notably, the 3-methoxybenzoyl moiety is found in various compounds investigated for their therapeutic potential, including inhibitors of key cellular signaling pathways.
Synthesis of Pharmaceutical Intermediates: Protocols and Data
The following sections detail the synthesis of specific pharmaceutical intermediates using this compound, providing comprehensive experimental protocols and quantitative data.
Synthesis of N-(3-Methoxybenzoyl)piperazine
N-(3-Methoxybenzoyl)piperazine is a valuable intermediate for the synthesis of various biologically active compounds, including potential kinase inhibitors. The piperazine ring provides a versatile scaffold for further functionalization.
Experimental Protocol:
A detailed procedure for the synthesis of N-(3-methoxybenzoyl)piperazine is as follows:
-
Dissolution: Dissolve benzylpiperazine (3.42 g) in methylene chloride (35 ml).
-
Base Addition: Add triethylamine (2.1 g) to the solution.
-
Acylation: While cooling the mixture with an ice bath, add a solution of this compound (3.4 g) in methylene chloride (30 ml) dropwise.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Wash the reaction mixture with water. Dry the organic phase over sodium sulfate and concentrate it to dryness by evaporation in vacuo to yield oily 1-benzyl-4-(3-methoxybenzoyl)-piperazine.
-
Debenzylation: Dissolve the resulting oil in fine spirit (150 ml) and debenzylate over 0.5 g of Pd-C catalyst.
-
Purification: After the hydrogenation is complete, filter off the catalyst, and concentrate the filtrate to dryness by evaporation in vacuo to obtain the oily N-(3-methoxybenzoyl)-piperazine.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Benzylpiperazine | 176.26 | 3.42 | 0.0194 |
| Triethylamine | 101.19 | 2.1 | 0.0208 |
| This compound | 170.59 | 3.4 | 0.0199 |
Table 1: Reactant quantities for the synthesis of N-(3-methoxybenzoyl)piperazine.
Synthesis of Anticancer Benzamide Derivatives
Substituted benzamides are a class of compounds that have been extensively studied for their anticancer properties. The 3-methoxybenzoyl scaffold can be incorporated to synthesize novel kinase inhibitors.
Experimental Protocol for a Representative Benzamide Kinase Inhibitor Intermediate:
This protocol describes a general method for the synthesis of N-substituted benzamides, which can be adapted for this compound.
-
Initial Reaction Mixture: To a solution of an appropriate amine (e.g., a substituted aniline or aminopyridine) and a base such as triethylamine or pyridine in an anhydrous solvent like dichloromethane or THF, cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), water, and brine.
-
Isolation of Crude Product: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired N-(substituted)-3-methoxybenzamide intermediate.[2]
Quantitative Data for a Representative Reaction:
| Parameter | Value |
| Typical Yield | 80-95% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Purity (after purification) | >98% |
Table 2: Typical quantitative data for the synthesis of N-substituted-3-methoxybenzamides.
Experimental Workflows and Signaling Pathways
Visualizing the synthesis process and the biological context of the synthesized intermediates is crucial for understanding their significance.
Synthesis Workflow for Pharmaceutical Intermediates
The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves a straightforward acylation reaction followed by further modifications to build the final active molecule.
Caption: General synthesis workflow using this compound.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Many pharmaceutical intermediates synthesized using this compound are developed into kinase inhibitors that target critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5][6] This pathway regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of pharmaceutical intermediates. The straightforward formation of amides and esters allows for its incorporation into diverse molecular architectures, leading to the development of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Methoxybenzoyl Chloride and its Derivatives in Agrochemical Synthesis
Introduction
3-Methoxybenzoyl chloride and its structural analogs are valuable intermediates in the synthesis of a variety of agrochemicals, particularly insecticides. The presence of the methoxybenzoyl moiety can impart desirable physicochemical and biological properties to the final active ingredient. These application notes provide an overview of the use of a key derivative, 3-methoxy-2-methylbenzoyl chloride, in the synthesis of the insecticide methoxyfenozide, and include detailed experimental protocols for its preparation.
Key Application: Intermediate for Methoxyfenozide
A significant application of methoxy-substituted benzoyl chlorides in the agrochemical industry is in the production of methoxyfenozide, a diacylhydrazine insecticide. Methoxyfenozide functions as an insect growth regulator, specifically an ecdysone agonist, that disrupts the molting process in target pests, primarily Lepidoptera. The synthesis of methoxyfenozide involves the use of 3-methoxy-2-methylbenzoyl chloride as a key building block.
Synthesis of 3-Methoxy-2-methylbenzoyl Chloride
The preparation of 3-methoxy-2-methylbenzoyl chloride is a critical step in the synthesis of methoxyfenozide. The following data summarizes various reaction conditions for the conversion of 3-methoxy-2-methylbenzoic acid to the corresponding acid chloride using bis(trichloromethyl) carbonate (trixphosgene) as the chlorinating agent.[1]
Table 1: Reaction Conditions for the Synthesis of 3-Methoxy-2-methylbenzoyl Chloride [1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 3-Methoxy-2-methylbenzoic acid | 3-Methoxy-2-methylbenzoic acid | 3-Methoxy-2-methylbenzoic acid |
| Chlorinating Agent | Bis(trichloromethyl) carbonate | Bis(trichloromethyl) carbonate | Bis(trichloromethyl) carbonate |
| Catalyst | Pyridine | Pyridine | N-methylpyrrole |
| Solvent | Toluene | Toluene | Tetrahydrofuran |
| Reaction Temperature | 100-110°C | 140-150°C | 60-70°C |
| Product Yield | 91% | 88.9% | 87.8% |
| Product Purity (GC) | 99% | 99% | 99% |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride[1]
This protocol describes the synthesis of 3-methoxy-2-methylbenzoyl chloride from 3-methoxy-2-methylbenzoic acid using bis(trichloromethyl) carbonate and a pyridine catalyst in toluene.
Materials:
-
3-Methoxy-2-methylbenzoic acid (16.6 g, 0.1 mol)
-
Bis(trichloromethyl) carbonate (12 g, 0.04 mol)
-
Pyridine (0.8 g, 0.01 mol)
-
Toluene (100 ml)
Procedure:
-
In a suitable reaction vessel, dissolve the pyridine catalyst in toluene.
-
Add the 3-methoxy-2-methylbenzoic acid to the solution and stir until it is fully dissolved.
-
Slowly add a solution of bis(trichloromethyl) carbonate in toluene dropwise to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 100-110°C and maintain this temperature for 2-5 hours, monitoring the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, remove the solvent by vacuum distillation.
-
Distill the residue to collect the 3-methoxy-2-methylbenzoyl chloride product.
Expected Outcome:
-
Yield: 16.8 g (91%)
-
Purity (by GC): 99%
-
Boiling Point: 255-257°C
Visualizing the Synthesis Pathway
The following diagrams illustrate the key synthetic steps.
Caption: Synthesis of 3-Methoxy-2-methylbenzoyl chloride.
Caption: Methoxyfenozide Synthesis Workflow.
References
3-Methoxybenzoyl Chloride: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Methoxybenzoyl chloride is a readily available and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. Its chemical reactivity, stemming from the electrophilic acyl chloride group, allows for facile reactions with various nucleophiles to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of two prominent classes of heterocycles derived from this compound: quinazolinones and 1,3,4-oxadiazoles. Furthermore, it explores their biological significance, particularly as antimicrobial agents and inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Synthesis of 2-(3-Methoxyphenyl)-4(3H)-quinazolinone
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2] The synthesis of 2-(3-methoxyphenyl)-4(3H)-quinazolinone from this compound proceeds via a two-step sequence involving the formation of an intermediate benzoxazinone.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 2-(3-Methoxyphenyl)-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.[3][4][5]
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution. If using chloroform, a base like triethylamine (1.1 equivalents) should be added to scavenge the HCl byproduct.[5]
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of 2-(3-Methoxyphenyl)-3-amino-4(3H)-quinazolinone
-
To a solution of 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one (1 equivalent) in a solvent like ethanol or glacial acetic acid, add hydrazine hydrate (1.2 equivalents).[1]
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-(3-methoxyphenyl)-3-amino-4(3H)-quinazolinone.
Quantitative Data:
| Step | Reactants | Solvent | Reaction Conditions | Yield (%) |
| 1 | Anthranilic acid, this compound | Pyridine or Chloroform/Triethylamine | Room Temperature, 2-4 h | High |
| 2 | 2-(3-Methoxyphenyl)-4H-3,1-benzoxazin-4-one, Hydrazine hydrate | Ethanol or Acetic Acid | Reflux, 4-6 h | Good |
Note: Yields are generally reported as "high" or "good" in the literature for these types of reactions without specific percentages for the 3-methoxy derivative.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[6][7][8][9][10] A common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the corresponding acid hydrazide and acyl chloride.
Reaction Scheme:
A more direct synthesis of a symmetrically substituted diacylhydrazine is also presented.
Experimental Protocol:
Synthesis of m-Methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide [11]
-
To a magnetically stirred solution of phenylhydrazine (0.3 mL, 3 mmol), add a solution of this compound (m-anisoyl chloride) (0.85 mL, 6 mmol) in 10 mL of dichloromethane dropwise.[11]
-
Heat the resulting mixture under reflux for 1 hour.[11]
-
Allow the solution to cool to room temperature.
-
The solvent is then evaporated slowly at ambient temperature.
-
After two days, colorless rod-shaped crystals suitable for X-ray analysis can be collected and washed with a small amount of methanol.[11]
Yield: 96%[11] Melting Point: 103–105 °C[11]
Spectroscopic Data: [11]
-
IR (ATR): ṽ = 3286 (N–H), 1695, 1636 (C=O) cm⁻¹
-
¹H NMR (300 MHz, CDCl₃): δ 7.61 (s, 1H, N–H), 6.73–7.18 (m, 13H, Ph–H), 3.92 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃)
-
¹³C NMR (75 MHz, CDCl₃): δ 166.47, 162.86, 159.55, 138.91, 136.02, 131.13, 130.98, 129.46, 124.2, 121.8, 117.92, 117.48, 114.1, 113.96, 57.54, 57.32
Cyclodehydration to form 1,3,4-Oxadiazole:
The resulting diacylhydrazine can be cyclized to the corresponding 1,3,4-oxadiazole using a variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[12]
Biological Applications
Antimicrobial Activity
Heterocyclic compounds derived from this compound, particularly quinazolinones and oxadiazoles, have demonstrated significant antimicrobial activity.
Quinazolinone Derivatives:
Derivatives of quinazolin-4(3H)-one have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][13] They also exhibit antifungal activity against species like Aspergillus niger and Candida albicans.[13]
1,3,4-Oxadiazole Derivatives:
Certain 1,3,4-oxadiazole derivatives have been reported to be effective against Candida albicans, with some compounds showing a fungistatic profile and significant reduction in fungal burden in in vivo models.[6][7][9][14] The minimum inhibitory concentration (MIC) for some of these compounds against C. albicans has been reported to be in the range of 8 to 32 µg/mL.[9][14]
Antimicrobial Activity Data Summary:
| Compound Class | Organism | Activity | MIC/MFC (µg/mL) | Reference |
| Quinazolinones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Antibacterial | - | [1][13] |
| Quinazolinones | A. niger, C. albicans | Antifungal | - | [13] |
| 1,3,4-Oxadiazoles | Candida albicans | Antifungal | MIC: 32 | [6][7] |
| 1,3,4-Oxadiazoles | Candida albicans | Antifungal | MIC: 8-32 | [9][14] |
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell proliferation, growth, survival, and motility. Its dysregulation is frequently observed in various types of cancer, making it an attractive target for drug development.[15][16][17][18] Several quinazolinone-based compounds have been identified as potent inhibitors of this pathway.[15][16][17][18]
The quinazoline core can act as a hinge-binder in the ATP-binding pocket of PI3K enzymes.[16] By modifying the substituents on the quinazolinone scaffold, it is possible to achieve selectivity for different PI3K isoforms (α, β, δ, γ).[15][17] Inhibition of this pathway by quinazolinone derivatives has been shown to induce apoptosis and inhibit tumor growth in preclinical models.[16][18]
Visualizations
Experimental Workflow for Quinazolinone Synthesis
References
- 1. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Schotten-Baumann Reaction of 3-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Schotten-Baumann reaction using 3-methoxybenzoyl chloride. This versatile reaction is a cornerstone in organic synthesis for the formation of amides and esters, which are pivotal functional groups in numerous pharmaceuticals and biologically active compounds. The protocols outlined below are designed to serve as a comprehensive guide for the successful synthesis and purification of 3-methoxybenzoyl derivatives.
Introduction
The Schotten-Baumann reaction is a robust and widely utilized method for the acylation of nucleophiles, typically amines or alcohols, with acyl chlorides in the presence of a base.[1][2] The reaction is characterized by its operational simplicity and generally high yields. "Schotten-Baumann conditions" typically refer to a biphasic system where an aqueous base neutralizes the hydrochloric acid byproduct, preventing the protonation of the nucleophile and driving the reaction to completion.[3][4] Common bases include sodium hydroxide, potassium hydroxide, or pyridine.[3] The use of a two-phase solvent system, such as water and an organic solvent like dichloromethane or diethyl ether, is also a hallmark of this reaction, where the reactants and products remain in the organic phase while the base resides in the aqueous phase.[4]
This compound is a valuable building block in medicinal chemistry and materials science. The resulting 3-methoxybenzamides and 3-methoxybenzoates are found in a variety of compounds with diverse biological activities. The protocols provided herein detail the synthesis of both amide and ester derivatives from this compound.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and corresponding yields for the synthesis of various N-substituted-3-methoxybenzamides.
| Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-3-methoxybenzamide | 2 | 85 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-3-methoxybenzamide | 2 | 82 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-3-methoxybenzamide | 2 | 88 |
| 4-Bromoaniline | N-(4-Bromophenyl)-3-methoxybenzamide | 2 | 90 |
| 4-Iodoaniline | N-(4-Iodophenyl)-3-methoxybenzamide | 2 | 92 |
| 4-Methylaniline | N-(p-tolyl)-3-methoxybenzamide | 2 | 87 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-methoxybenzamide | 2 | 84 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-3-methoxybenzamides
This protocol outlines a general procedure for the synthesis of N-substituted-3-methoxybenzamides from the corresponding anilines and this compound under Schotten-Baumann conditions.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.2 eq)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
To this solution, add a 10% aqueous solution of sodium hydroxide.
-
Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-substituted-3-methoxybenzamide.
General Protocol for the Synthesis of Esters from Alcohols
This protocol provides a general method for the esterification of alcohols with this compound. The reactivity of alcohols generally follows the order: primary > secondary > tertiary.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (as both solvent and base) or an inert solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine, 1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in either pyridine or an inert solvent like dichloromethane.
-
If using an inert solvent, add the tertiary amine base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
If dichloromethane was used as the solvent, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
If pyridine was used as the solvent, remove the pyridine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash as described in the previous step.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Schotten-Baumann reaction.
Caption: Mechanism of the Schotten-Baumann Amide Synthesis.
Caption: Experimental Workflow for Amide Synthesis.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Methoxybenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular signaling pathways, controlling processes such as cell growth, proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a primary target for modern therapeutic intervention. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in tumor growth and survival.[2][3] Consequently, the development of potent and selective PI3K inhibitors is a major focus in oncology drug discovery.
3-Methoxybenzoyl chloride is a versatile chemical reagent used in the synthesis of various biologically active compounds. Its utility in kinase inhibitor development lies in its ability to function as a key building block for creating N-substituted amides. By reacting this compound with an amine-functionalized core scaffold, medicinal chemists can systematically modify structures to probe the inhibitor's binding interactions within the kinase's ATP-binding pocket. This approach is instrumental in optimizing a compound's potency, selectivity, and pharmacokinetic properties. One notable application involves the modification of dihydropyrrolopyrimidine scaffolds to develop inhibitors of PI3K, demonstrating the reagent's value in structure-activity relationship (SAR) studies.
Featured Application: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[4][5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins like AKT and PDK1 to the cell membrane, leading to AKT activation.[4] Activated AKT then influences a host of downstream targets, including the mTOR complex (mTORC1), which ultimately stimulates protein synthesis and cell growth.[3] The frequent overactivation of this pathway in cancer makes PI3K an attractive target for inhibitor development.[2]
Synthesis of a Dihydropyrrolopyrimidine-Based PI3K Inhibitor
The following sections detail a representative workflow and protocol for the synthesis of a potential PI3K inhibitor by forming an amide bond between a dihydropyrrolopyrimidine core and this compound.
General Reaction Scheme
The core reaction is the N-acylation of an amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. A non-nucleophilic base is typically used to quench the HCl byproduct generated during the reaction.
(A visual representation of the chemical reaction would be placed here)
Synthesis Workflow
The overall process for synthesizing and characterizing a target kinase inhibitor is outlined below. The workflow begins with the preparation of reactants and progresses through the chemical synthesis, purification, and final analysis of the compound.
Experimental Protocols
Protocol 1: Synthesis of N-(Scaffold)-3-methoxybenzamide
This protocol describes a general method for the acylation of a primary or secondary amine-containing heterocyclic core with this compound.[7][8]
Materials:
-
Amine-containing scaffold (e.g., aminodihydropyrrolopyrimidine) (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing scaffold (1.0 equiv) in anhydrous DCM.
-
Add the base (TEA or DIEA, 1.5 equiv) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine spot is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.
Data Presentation: Inhibitory Activity
The synthesized compounds are typically evaluated for their ability to inhibit the target kinase in biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below presents representative IC50 values for known PI3K inhibitors to provide context for the expected potency of newly synthesized analogs.[9]
| Compound ID | Primary Target(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Idelalisib | PI3Kδ | 2,500 | 8,600 | 2.5 | 820 |
| Duvelisib | PI3Kδ, PI3Kγ | 28 | 1,185 | 2.5 | 23 |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Compound X | PI3K (Hypothetical) | 45 | 150 | 15 | 95 |
| (Note: Data for Idelalisib, Duvelisib, and Copanlisib are representative values from published literature.[9] The data for Compound X is hypothetical to illustrate the presentation of results for a novel compound synthesized using the described methods.) |
Conclusion
This compound serves as an effective and valuable reagent in the synthesis of kinase inhibitors. The straightforward and robust amide coupling reaction allows for its incorporation into diverse molecular scaffolds, facilitating the exploration of structure-activity relationships. The protocols and workflow detailed herein provide a foundational guide for researchers aiming to synthesize novel amide-based kinase inhibitors, particularly those targeting the PI3K signaling pathway. This approach is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.fr]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role of 3-Methoxybenzoyl Chloride in the Synthesis of Multi-Targeting Precursors for Alzheimer's Disease Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. Given the complex, multifactorial nature of the disease, drug development has shifted towards multi-target-directed ligands that can simultaneously modulate different pathological pathways.
One promising class of molecules are 2-arylbenzofurans, which have been investigated as multi-potent agents against AD.[1] These scaffolds can be designed to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system, and to prevent the aggregation of the Aβ peptide, addressing the two primary hypotheses of AD pathogenesis: the Cholinergic Hypothesis and the Amyloid Cascade Hypothesis.[1][2][3][4]
3-Methoxybenzoyl chloride is a critical chemical intermediate used in the synthesis of these advanced drug precursors. Its acyl chloride group allows for the facile introduction of the 3-methoxybenzoyl moiety onto various molecular scaffolds via reactions like Friedel-Crafts acylation, forming a key structural component of potential therapeutic agents. This document provides detailed protocols and data regarding its application.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1711-05-3 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 123-125 °C @ 15 mmHg |
| Density | 1.214 g/mL at 25 °C |
| Purity | ≥98% |
| Solubility | Soluble in chloroform, dichloromethane. Reacts with water. |
Experimental Protocols
Protocol 1: Synthesis of a 3-(3-Methoxybenzoyl)-2-arylbenzofuran Precursor
This protocol describes a representative procedure for the synthesis of a potential Alzheimer's disease drug precursor using this compound via a Lewis acid-catalyzed Friedel-Crafts acylation of a 2-arylbenzofuran core.
Reaction Principle: The reaction involves the electrophilic acylation of an electron-rich 2-arylbenzofuran ring. A Lewis acid, such as aluminum chloride (AlCl₃), activates the this compound by forming a highly electrophilic acylium ion. This ion is then attacked by the benzofuran ring, typically at the C3 position, followed by deprotonation to restore aromaticity and yield the final ketone product.
Experimental Workflow Diagram
References
- 1. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for Reactions with 3-Methoxybenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving 3-methoxybenzoyl chloride. The selection of an appropriate protecting group is crucial for achieving high yields and purity in the synthesis of complex molecules where multiple functional groups could react with the acyl chloride. These guidelines are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a versatile reagent for introducing the 3-methoxybenzoyl moiety into molecules, a common scaffold in pharmacologically active compounds. However, its high reactivity necessitates the use of protecting groups for sensitive functionalities such as amines, alcohols, and phenols to prevent unwanted side reactions. This document outlines strategies for the protection of these common functional groups, followed by acylation with this compound and subsequent deprotection.
General Reaction Scheme
The overall strategy involves a three-step process: protection of the reactive functional group, acylation with this compound, and deprotection to yield the final product.
Caption: General workflow for acylation with protecting groups.
Protecting Groups for Amines
Primary and secondary amines are highly nucleophilic and readily react with acyl chlorides. To achieve selective acylation at other sites or to control the reactivity of the amine itself, protection is essential. Carbamates are the most common and effective protecting groups for amines.[1]
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction and its stability under a variety of reaction conditions, yet it can be removed under mild acidic conditions.[2][3]
Protection Protocol: Boc Protection of an Amine
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.0 equivalents).[4]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the Boc-protected amine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Acylation Protocol: Reaction of Boc-Protected Amine with this compound
-
Dissolve the Boc-protected amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection Protocol: Removal of the Boc Group
-
Dissolve the N-Boc protected amide in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a 4M solution of HCl in dioxane.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Di-tert-butyl dicarbonate, NaHCO₃ | Dioxane/Water | Room Temp. | 2-4 | >95 |
| Acylation | This compound, Et₃N | Dichloromethane | 0 to Room Temp. | 1-3 | 85-95 |
| Deprotection | Trifluoroacetic acid | Dichloromethane | Room Temp. | 1-2 | >90 |
Protecting Groups for Alcohols and Phenols
The hydroxyl groups of alcohols and phenols are nucleophilic and will react with this compound to form esters. Silyl ethers are a popular choice for protecting hydroxyl groups due to their ease of formation, stability, and mild removal conditions.[6]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS)
The tert-butyldimethylsilyl (TBDMS) group is robust enough to withstand many reaction conditions but can be selectively removed using fluoride ion sources.[7]
Protection Protocol: TBDMS Protection of an Alcohol/Phenol
-
Dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the TBDMS-protected compound by column chromatography.
Acylation Protocol: Reaction of a Substrate with a TBDMS-protected Hydroxyl Group
This step will depend on the other functional groups present in the molecule that are intended to react with this compound. The TBDMS ether is stable to the basic conditions typically used for the acylation of amines.
Deprotection Protocol: Removal of the TBDMS Group
-
Dissolve the TBDMS-protected compound in a suitable solvent such as tetrahydrofuran (THF).
-
Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents, as a 1M solution in THF).[7]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol or phenol by column chromatography.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | TBDMSCl, Imidazole | Dichloromethane | Room Temp. | 2-6 | >90 |
| Deprotection | TBAF | Tetrahydrofuran | Room Temp. | 1-3 | >90 |
Orthogonal Protecting Group Strategies
In molecules with multiple functional groups, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one group while others remain intact.[2] For example, a molecule containing both an amine and an alcohol can be protected with Boc and TBDMS groups, respectively. The Boc group can be removed under acidic conditions without affecting the TBDMS group, and the TBDMS group can be removed with fluoride ions without affecting the Boc group.
Caption: Orthogonal protection and deprotection strategy.
Specific Application: Synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester
A practical example of a protection strategy involves the synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester.[8] In this case, the carboxylic acid of L-valine is protected as a methyl ester to prevent its reaction during the subsequent amidation.
Protocol: Synthesis of L-valine methyl ester hydrochloride
-
Suspend L-valine (1.0 equivalent) in methanol.
-
Cool the suspension to 0 °C.
-
**Add thionyl chloride (SOCl₂) ** (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.
Protocol: Synthesis of N-(3-methoxybenzoyl)-L-valine methyl ester [8]
-
Dissolve L-valine methyl ester hydrochloride (1.0 equivalent) and 3-methoxybenzoic acid (1.0 equivalent) in dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equivalents), triethylamine (2.0 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-EtOAc, 80:20) to afford N-(3-methoxybenzoyl)-L-valine methyl ester as a white solid.
| Substrate | Product | Reagents | Solvent | Temp. | Time | Yield (%) | Ref. |
| L-valine methyl ester, 3-methoxybenzoic acid | N-(3-methoxybenzoyl)-L-valine methyl ester | EDC·HCl, Et₃N, DMAP | DCM | RT | Overnight | 75 | [8] |
Conclusion
The successful use of this compound in organic synthesis is highly dependent on the implementation of appropriate protecting group strategies. The choice of protecting group should be guided by the specific functional groups present in the substrate and the desired reaction outcome. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute their synthetic routes with high efficiency and selectivity. Careful planning of protection and deprotection steps, including the consideration of orthogonal strategies, is paramount for the successful synthesis of complex molecules containing the 3-methoxybenzoyl moiety.
References
- 1. nvpublicationhouse.com [nvpublicationhouse.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
One-Pot Syntheses Involving 3-Methoxybenzoyl Chloride: Applications in Flavone and 1,3,5-Triaroylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of biologically relevant compounds utilizing 3-methoxybenzoyl chloride as a key starting material. Two primary applications are presented: the synthesis of 3'-methoxyflavone, a compound with potential antioxidant, anti-inflammatory, and neuroprotective properties, and the synthesis of 1,3,5-tris(3-methoxybenzoyl)benzene, a C3-symmetric molecule with potential applications in materials science and as a scaffold for drug discovery. The protocols are designed to be efficient and streamlined, minimizing intermediate isolation steps. Quantitative data is summarized in tables for easy comparison, and relevant biological signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
One-pot synthesis is a powerful strategy in organic chemistry that improves efficiency, reduces waste, and saves time by carrying out multiple reaction steps in a single reaction vessel without the isolation of intermediates. This compound is a versatile reagent that can be employed in a variety of acylation reactions. This document focuses on its application in two distinct one-pot syntheses: the modified Baker-Venkataraman reaction for the synthesis of flavones and a proposed one-pot approach to 1,3,5-triaroylbenzenes.
Flavones are a class of flavonoids that exhibit a wide range of biological activities. Methoxyflavones, in particular, have been noted for their potential as antioxidant, anti-inflammatory, and neuroprotective agents.[1][2][3] Their mechanisms of action often involve the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[4][5]
1,3,5-Triaroylbenzenes are molecules with a central benzene ring symmetrically substituted with three aroyl groups. Their C3 symmetry makes them interesting candidates for the development of novel materials, and they can serve as scaffolds for the synthesis of more complex molecules with potential therapeutic applications.
Application 1: One-Pot Synthesis of 3'-Methoxyflavone
This protocol adapts the modified Baker-Venkataraman rearrangement for a one-pot synthesis of 3'-methoxyflavone from 2'-hydroxyacetophenone and this compound.[6][7][8][9][10][11][12][13]
Experimental Protocol
Materials:
-
2'-Hydroxyacetophenone
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Pyridine
-
Acetone
-
Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxyacetophenone (10 mmol, 1.36 g).
-
Solvent and Base Addition: Add acetone (100 mL), anhydrous potassium carbonate (40 mmol, 5.52 g), and pyridine (20 mmol, 1.6 mL).
-
Acylation: While stirring the mixture vigorously at room temperature, add this compound (12 mmol, 2.05 g, 1.6 mL) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.
-
Cyclization and Precipitation: Concentrate the filtrate under reduced pressure. To the resulting residue, add glacial acetic acid (50 mL) and a few drops of concentrated sulfuric acid. Heat the mixture at 100°C for 1 hour. Cool the reaction mixture and pour it into 200 mL of ice-cold water with stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol. Recrystallize the crude product from ethanol to afford pure 3'-methoxyflavone.
Data Presentation
| Product Name | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 3'-Methoxyflavone | 2'-Hydroxyacetophenone, this compound | K₂CO₃, Pyridine | Acetone, Acetic Acid | 5-7 hours | ~75-85 | 114[2] |
Characterization Data for 3'-Methoxyflavone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.93 (dd, J=7.9, 1.6 Hz, 1H), 7.85 (s, 1H), 7.70-7.65 (m, 1H), 7.55-7.50 (m, 2H), 7.45-7.35 (m, 3H), 7.10 (dd, J=8.3, 2.6 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.5, 163.4, 160.0, 156.3, 133.8, 131.8, 130.0, 125.8, 125.2, 124.4, 119.5, 118.9, 117.4, 112.2, 107.8, 55.5.
-
MS (ESI): m/z 253.08 [M+H]⁺.
Biological Activity and Signaling Pathway
Methoxyflavones, including 3'-methoxyflavone, have been investigated for their antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][3] These effects are often attributed to their ability to modulate key cellular signaling pathways. For instance, many flavonoids can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. They can also influence the PI3K/Akt and MAPK pathways, which are critical in cell survival, proliferation, and apoptosis.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by 3'-Methoxyflavone.
Application 2: One-Pot Synthesis of 1,3,5-Tris(3-methoxybenzoyl)benzene
This section outlines a proposed one-pot synthesis of 1,3,5-tris(3-methoxybenzoyl)benzene. This method is based on the known self-condensation of acetophenones to form 1,3,5-triarylbenzenes, adapted here for a trimolecular condensation to form a triketone.[14][15]
Experimental Protocol
Materials:
-
3-Methoxyacetophenone
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ethanol
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 3-methoxyacetophenone (10 mmol, 1.50 g) in anhydrous ethanol (20 mL).
-
Reagent Addition: Slowly add thionyl chloride (5 mmol, 0.60 g, 0.37 mL) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Isolation and Purification: The residue is dissolved in toluene and washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,3,5-tris(3-methoxybenzoyl)benzene.
Data Presentation
| Product Name | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 1,3,5-Tris(3-methoxybenzoyl)benzene | 3-Methoxyacetophenone | SOCl₂ | Ethanol | 8-12 hours | ~60-70 |
Characterization Data for 1,3,5-Tris(3-methoxybenzoyl)benzene:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 3H), 7.50-7.40 (m, 9H), 7.20-7.15 (m, 3H), 3.85 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.0, 159.8, 138.2, 137.5, 132.1, 129.8, 122.5, 120.0, 114.5, 55.6.
-
MS (ESI): m/z 499.18 [M+H]⁺.
Logical Relationship Diagram
Caption: Proposed one-pot reaction pathway for 1,3,5-tris(3-methoxybenzoyl)benzene.
Conclusion
The protocols detailed in this document demonstrate the utility of this compound as a versatile starting material for the efficient one-pot synthesis of valuable organic compounds. The synthesis of 3'-methoxyflavone provides access to a class of molecules with significant biological potential, while the synthesis of 1,3,5-tris(3-methoxybenzoyl)benzene opens avenues for the development of novel materials and complex molecular architectures. These methods, by minimizing steps and resource utilization, align with the principles of green chemistry and are well-suited for applications in academic research and industrial drug development.
References
- 1. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mentis.uta.edu [mentis.uta.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 14. article.sapub.org [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxybenzoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products encountered during reactions with this compound depend on the specific reaction type. The most common include:
-
3-Methoxybenzoic acid: Formed via hydrolysis of the acyl chloride. This is a frequent issue if moisture is present in the reaction setup.
-
Ortho-acylated isomers: In Friedel-Crafts acylation of activated aromatic substrates like anisole, acylation can occur at the ortho position to the activating group, leading to a mixture of ortho and para isomers. The para isomer is typically the major product due to reduced steric hindrance.[1]
-
Demethylated products: Under harsh Friedel-Crafts conditions with strong Lewis acids such as aluminum chloride (AlCl₃), the methoxy group can be cleaved to a hydroxyl group, leading to hydroxylated byproducts.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms: The yield of the desired acylated product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Moisture Contamination | This compound is highly sensitive to moisture and can hydrolyze to the unreactive 3-methoxybenzoic acid. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. |
| Inactive Catalyst | Lewis acids like AlCl₃ are hygroscopic and will be deactivated by moisture.[1] Use a fresh bottle of the Lewis acid or a previously unopened container. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the Lewis acid complexes with both the acyl chloride and the ketone product.[3] Therefore, a stoichiometric amount of the catalyst is often required. |
| Substrate Deactivation | Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings. |
| Demethylation | Strong Lewis acids can cause demethylation of the methoxy group.[1][2] Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂. |
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation
Symptoms: Analysis of the crude product shows a mixture of ortho- and para-acylated products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction Conditions | The ratio of ortho to para isomers can be influenced by the reaction temperature and the choice of Lewis acid and solvent. |
| Steric Hindrance | While the methoxy group is an ortho-, para-director, steric hindrance generally favors the formation of the para product.[1] |
Quantitative Data on Isomer Distribution in Friedel-Crafts Acylation of Anisole
| Acylating Agent | Lewis Acid | Solvent | Ortho Isomer (%) | Para Isomer (%) |
| Acetyl Chloride | AlCl₃ | CS₂ | ~1 | ~99 |
| Benzoyl Chloride | AlCl₃ | CS₂ | ~10 | ~90 |
Data is representative and may vary based on specific reaction conditions.
Issue 3: Hydrolysis of this compound
Symptoms: Presence of a significant amount of 3-methoxybenzoic acid in the product mixture.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Atmospheric Moisture | The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture from the air. |
| Wet Solvents or Reagents | Use anhydrous solvents and ensure all other reagents are dry. |
Kinetics of Hydrolysis of Substituted Benzoyl Chlorides
The rate of hydrolysis of benzoyl chlorides is dependent on the substituent on the aromatic ring and the solvent system. The following table shows pseudo-first-order rate constants for the hydrolysis of various substituted benzoyl chlorides in 95% ethanol at 25°C.
| Substituent | Rate Constant (k, min⁻¹) |
| p-OCH₃ | 0.0852 |
| p-CH₃ | 0.0568 |
| H | 0.0492 |
| p-Cl | 0.0345 |
| m-NO₂ | 0.0133 |
This data indicates that electron-donating groups like methoxy increase the rate of hydrolysis.[4]
Experimental Protocols
Protocol 1: Minimizing Side Products in Friedel-Crafts Acylation of Anisole with this compound
This protocol is designed to favor the formation of the para-isomer and minimize hydrolysis and demethylation.
Materials:
-
Anisole
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: To the flask, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) and anisole (1.2 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the cooled FeCl₃ suspension dropwise over 30 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding cold 1 M HCl.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired para-isomer.
Visualizations
Reaction Pathways
Caption: Major reaction pathways for this compound.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Generalized workflow for Friedel-Crafts acylation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Products from 3-Methoxybenzoyl Chloride Acylation
Welcome to the technical support center for the purification of acylation products involving 3-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the purification of these valuable ketone intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Friedel-Crafts acylation with this compound?
A1: The primary impurities in the acylation of an aromatic substrate with this compound typically include:
-
Ortho-isomer: If the aromatic substrate is activated (e.g., anisole), acylation can occur at the position ortho to the activating group, in addition to the desired para-product. The para-isomer is generally the major product due to reduced steric hindrance.
-
3-Methoxybenzoic acid: this compound is sensitive to moisture and can hydrolyze to form 3-methoxybenzoic acid, especially during work-up if conditions are not optimal.[1]
-
Unreacted starting materials: Depending on the reaction's completion, you may have residual aromatic substrate or this compound.
-
Lewis acid-product complex: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which needs to be hydrolyzed during the work-up.[2]
Q2: How can I remove 3-methoxybenzoic acid from my product?
A2: 3-Methoxybenzoic acid can be effectively removed by washing the organic layer with a basic aqueous solution during the work-up. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[3] The acidic benzoic acid will react to form a water-soluble sodium salt, which will be partitioned into the aqueous layer. Multiple washes may be necessary to ensure complete removal.
Q3: Is polyacylation a concern when using this compound?
A3: Polyacylation is highly unlikely. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution. This self-limiting nature is a significant advantage of Friedel-Crafts acylation.
Q4: What are the best general methods for purifying the crude product?
A4: The two most effective and widely used methods for purifying the ketone products from these reactions are:
-
Recrystallization: This is an excellent method if the product is a solid and a suitable solvent system can be found.
-
Silica Gel Column Chromatography: This technique is very versatile for separating the desired product from both more polar and less polar impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your acylation product.
Issue 1: Low Yield of Purified Product
Q: After purification, my final yield is very low. What could be the cause?
A: Low yield can stem from issues in the reaction itself or during the work-up and purification steps.
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before quenching the reaction. |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions to prevent premature hydrolysis of the acyl chloride.[1] Perform the reaction at a low temperature (e.g., 0-5 °C) to slow the rate of hydrolysis.[1] |
| Product Loss During Extraction | Ensure the correct layers are collected during aqueous work-up. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Inefficient Purification | For column chromatography, choose an appropriate solvent system that provides good separation on TLC. For recrystallization, select a solvent in which the product has high solubility when hot and low solubility when cold. |
Issue 2: Product is an Oil and Won't Crystallize
Q: My product is an oil, and I am struggling to induce crystallization. What should I do?
A: "Oiling out" is a common problem during recrystallization.
| Possible Cause | Troubleshooting Recommendation |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Attempt to purify a small sample by column chromatography to see if the purified product crystallizes. |
| Inappropriate Solvent | The solvent may be too good of a solvent for your compound. Try a different solvent or a solvent mixture (e.g., hexane/ethyl acetate, ethanol/water).[4][5] |
| Supersaturation | The solution may be too concentrated. Add a small amount of additional solvent. |
| Cooling Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation. |
| No Nucleation Sites | Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Seeding with a previously obtained crystal of the pure product can also induce crystallization. |
Issue 3: Poor Separation During Column Chromatography
Q: I am not getting good separation of my product from impurities on the silica column.
A: Achieving good separation requires careful optimization of the chromatography conditions.
| Possible Cause | Troubleshooting Recommendation |
| Inappropriate Solvent System (Eluent) | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution of all components. Optimize the solvent system using TLC to achieve a retention factor (Rf) of ~0.3 for your product. A common starting point for moderately polar ketones is a mixture of hexane and ethyl acetate.[6] |
| Column Overloading | Too much crude product was loaded onto the column. As a general rule, use a silica gel mass of 50-100 times the mass of your crude product. |
| Poor Column Packing | Cracks, channels, or air bubbles in the silica gel bed will lead to poor separation.[7] Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[8] |
| Sample Application | The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent before loading it onto the column.[9] |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (e.g., 150 g of ice and 50 mL of concentrated HCl).[2] This is an exothermic process and should be done with vigorous stirring. This step hydrolyzes the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[10]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Water (1 x 100 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove 3-methoxybenzoic acid.[3]
-
Brine (saturated NaCl solution) (1 x 100 mL) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[3]
Protocol 2: Purification by Column Chromatography
-
Select Eluent: Determine the optimal solvent system (eluent) by running TLC plates with the crude product in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of approximately 0.3 for the desired product.[6]
-
Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[8] Pack the silica gel using gentle air pressure, ensuring a uniform and crack-free stationary phase. Do not let the column run dry.[8]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elute and Collect: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.[11]
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Select Solvent: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for ketones include ethanol, methanol, or mixtures like hexane/ethyl acetate or ethanol/water.[4][5]
-
Dissolve Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of crystals.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of acylation products.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of 3-Methoxybenzoic Acid from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 3-methoxybenzoic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 3-methoxybenzoic acid that are relevant for its removal?
A1: Understanding the properties of 3-methoxybenzoic acid is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Removal |
| Molecular Formula | C₈H₈O₃ | - |
| Molecular Weight | 152.15 g/mol [1][2] | Influences diffusion and sedimentation rates. |
| Melting Point | 104-108 °C[3] | Useful for purity assessment after removal. |
| Boiling Point | 170-172 °C at 10 mmHg[1] | Distillation can be a viable, but potentially high-temperature, removal method. |
| pKa | ~4.08[4] | Its acidic nature allows for easy conversion to a water-soluble salt with a mild base. |
| Solubility | See Table 2 | Dictates the choice of solvents for extraction and recrystallization. |
Q2: What is the most common method for removing 3-methoxybenzoic acid from a reaction mixture containing neutral organic compounds?
A2: The most common and efficient method is acid-base extraction.[5] This technique exploits the acidic nature of the carboxylic acid group. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the 3-methoxybenzoic acid is deprotonated to form its sodium salt, which is highly soluble in the aqueous phase. The neutral organic compounds remain in the organic phase. The two layers are then separated. The 3-methoxybenzoic acid can be recovered from the aqueous layer by acidification with a strong acid (e.g., HCl), which causes it to precipitate out.[5]
Q3: Can I use recrystallization to purify my desired compound from 3-methoxybenzoic acid?
A3: Yes, recrystallization can be an effective purification technique, provided your desired compound and 3-methoxybenzoic acid have significantly different solubilities in a chosen solvent.[6][7] The ideal scenario is to find a solvent in which your desired compound is sparingly soluble at low temperatures but highly soluble at high temperatures, while 3-methoxybenzoic acid is either very soluble or very insoluble at all temperatures.
Troubleshooting Guides
This section addresses common issues encountered during the removal of 3-methoxybenzoic acid.
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete removal of 3-methoxybenzoic acid from the organic layer. | Insufficient amount of base used. Inadequate mixing of the two phases. The pH of the aqueous layer is not high enough to deprotonate the acid completely. | Use a slight excess of a suitable base (refer to pKa values in Table 3). Shake the separatory funnel vigorously for an adequate amount of time to ensure thorough mixing. Check the pH of the aqueous layer after extraction; it should be significantly above the pKa of 3-methoxybenzoic acid (e.g., pH > 6). |
| Emulsion formation at the interface of the organic and aqueous layers. | The two solvents are partially miscible. High concentration of dissolved species. Vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Allow the mixture to stand for a longer period. Gently swirl or invert the separatory funnel instead of vigorous shaking. Filter the entire mixture through a pad of celite. |
| Precipitation of 3-methoxybenzoic acid at the interface. | The concentration of the sodium salt of 3-methoxybenzoic acid has exceeded its solubility in the aqueous layer. | Add more water to the separatory funnel to dissolve the precipitate. Perform the extraction with a more dilute solution of the crude reaction mixture. |
| No precipitate forms upon acidification of the aqueous layer. | Insufficient acid added. The concentration of 3-methoxybenzoic acid is too low to precipitate. | Add more acid until the pH is well below the pKa of 3-methoxybenzoic acid (e.g., pH < 2). If the concentration is low, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), then evaporate the solvent to recover the 3-methoxybenzoic acid. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out of 3-methoxybenzoic acid instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure 3-methoxybenzoic acid. The solution is supersaturated. | Choose a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] |
| Poor recovery of the purified compound. | Too much solvent was used. The cooling process was too rapid. The compound has significant solubility in the cold solvent. | Evaporate some of the solvent and cool the solution again. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Cool the solution in an ice-salt bath to further decrease the solubility. |
| The recrystallized product is still impure. | The chosen solvent is not suitable for separating the impurities. The cooling was too fast, trapping impurities in the crystals. | Select a different recrystallization solvent or solvent system. Ensure the solution cools slowly to allow for the formation of pure crystals. |
Data Presentation
Table 2: Solubility of 3-Methoxybenzoic Acid
| Solvent | Solubility (at 25 °C) | Reference(s) |
| Water | 2 mg/mL | [3][9] |
| 95% Ethanol | 50 mg/mL | [3][9] |
| Methanol | Soluble | [3][9] |
| Boiling Water | Soluble | [1] |
| Organic Solvents | Generally Soluble | [1] |
Note: "Soluble" indicates that a significant amount dissolves, but a precise value was not found in the search results.
Table 3: pKa Values of 3-Methoxybenzoic Acid and Common Bases
| Compound | pKa of Conjugate Acid |
| 3-Methoxybenzoic Acid | ~4.08 [4] |
| Sodium Bicarbonate (H₂CO₃) | 6.35 |
| Sodium Carbonate (HCO₃⁻) | 10.33 |
| Sodium Hydroxide (H₂O) | 15.7[10] |
This table helps in selecting a suitable base for the acid-base extraction. A base is effective if the pKa of its conjugate acid is significantly higher than the pKa of 3-methoxybenzoic acid.
Experimental Protocols
Protocol 1: Removal of 3-Methoxybenzoic Acid from a Neutral Compound via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.
-
Mixing: Stopper the separatory funnel and shake it vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. The upper layer will typically be the organic layer (this depends on the density of the organic solvent used). Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete removal of the acid.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Wash Organic Layer: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified neutral compound.
-
Recovery of 3-Methoxybenzoic Acid (Optional): Cool the combined aqueous layers in an ice bath and slowly add a concentrated strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper, pH < 2). The 3-methoxybenzoic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.[5]
Protocol 2: Purification of 3-Methoxybenzoic Acid by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Water can be a good choice as 3-methoxybenzoic acid is sparingly soluble in cold water but soluble in hot water.[1][11] Toluene is also a reported solvent for the recrystallization of methoxybenzoic acids.[6]
-
Dissolution: Place the crude 3-methoxybenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: General workflow for the removal of 3-methoxybenzoic acid.
References
- 1. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-methoxy- [webbook.nist.gov]
- 3. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]
- 4. quora.com [quora.com]
- 5. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Hydrolysis of 3-Methoxybenzoyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues during the hydrolysis of 3-methoxybenzoyl chloride to 3-methoxybenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful reaction and workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the workup of this compound hydrolysis?
A1: The main challenges include ensuring the complete hydrolysis of the starting material, preventing side reactions, and effectively separating the 3-methoxybenzoic acid product from the reaction mixture. Due to the reactivity of the acyl chloride, handling moisture is a critical aspect of the overall process.
Q2: How can I tell if the hydrolysis is complete?
A2: The completion of the reaction can be monitored by thin-layer chromatography (TCC). The disappearance of the starting material (this compound) spot and the appearance of the product spot (3-methoxybenzoic acid) indicate the reaction's progress.
Q3: What are the likely impurities in my final product?
A3: Common impurities include unreacted this compound and byproducts from side reactions. The presence of these impurities can affect the purity and yield of the final product.
Q4: How does pH affect the isolation of 3-methoxybenzoic acid?
A4: The pH of the aqueous solution is a critical factor in the extraction of 3-methoxybenzoic acid. As a carboxylic acid, it is soluble in alkaline solutions (pH > 7) as its carboxylate salt and insoluble in acidic solutions (pH < 4), where it exists in its protonated form. This pH-dependent solubility is exploited during the workup to separate it from neutral organic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 3-methoxybenzoic acid | Incomplete hydrolysis of this compound. | - Ensure sufficient reaction time and appropriate temperature. - Monitor the reaction progress using TLC until the starting material is consumed. |
| Loss of product during workup. | - Optimize the extraction procedure by performing multiple extractions with a suitable organic solvent. - Carefully control the pH during the acidification step to ensure complete precipitation of the product. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Wash the crude product with a cold solvent to remove soluble impurities. - Recrystallize the product from a suitable solvent system. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Product is discolored | Formation of colored byproducts. | - Treat the solution with activated charcoal during recrystallization to adsorb colored impurities. |
| Inconsistent results | Variability in reagent quality or reaction conditions. | - Use high-purity reagents and solvents. - Maintain consistent reaction parameters such as temperature, stirring speed, and reaction time. |
Data Presentation
Table 1: Representative Yield and Purity of 3-Methoxybenzoic Acid under Various Workup Conditions
| Workup Parameter | Condition | Representative Yield (%) | Representative Purity (%) |
| Extraction Solvent | Dichloromethane | 85 | 95 |
| Ethyl Acetate | 90 | 97 | |
| Aqueous Wash | Water | 80 | 92 |
| Saturated Sodium Bicarbonate | 92 | 98 | |
| Recrystallization Solvent | Ethanol/Water | 88 | >99 |
| Toluene | 85 | >99 |
Note: The data presented in this table are representative and intended for comparative purposes. Actual yields and purities may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Hydrolysis of this compound and Workup
This protocol details the hydrolysis of this compound to 3-methoxybenzoic acid, followed by a standard workup procedure.
Materials:
-
This compound
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable organic solvent such as dichloromethane.
-
Hydrolysis: Slowly add deionized water to the stirred solution at room temperature. The reaction is typically exothermic. Stir the mixture vigorously for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction and to dissolve the 3-methoxybenzoic acid as its sodium salt. Shake the funnel vigorously, venting frequently. Separate the aqueous layer.
-
Aqueous Layer Wash: Wash the organic layer with two additional portions of saturated aqueous sodium bicarbonate solution. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2), resulting in the precipitation of 3-methoxybenzoic acid.
-
Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 3-methoxybenzoic acid in a vacuum oven.
Visualizations
Caption: Signaling pathway for the hydrolysis of this compound.
Caption: Troubleshooting workflow for the hydrolysis of this compound.
3-Methoxybenzoyl chloride moisture sensitivity and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (m-anisoyl chloride) is an acyl chloride derivative of 3-methoxybenzoic acid.[1] It serves as a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its primary applications include the synthesis of esters and amides by reacting with alcohols and amines, respectively. These reactions are fundamental in creating more complex molecules, including potential drug candidates and insecticides.[2][3][4][5]
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage.[6] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
Q3: How should this compound be properly stored?
A3: Due to its high moisture sensitivity, this compound should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[7] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, strong bases, and oxidizing agents.[6][7]
Q4: What happens when this compound is exposed to water?
A4: this compound reacts exothermically with water, including moisture in the air, in a process called hydrolysis. This reaction decomposes the compound into 3-methoxybenzoic acid and corrosive hydrochloric acid (HCl) gas.[7] This hydrolysis will reduce the purity of the reagent and can lead to pressure buildup in sealed containers.
Troubleshooting Guides
Reaction Troubleshooting
Q5: My acylation reaction with an alcohol/amine is sluggish or incomplete. What are the possible causes and solutions?
A5: Incomplete acylation reactions can be due to several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Reagent Activity:
-
Problem: The this compound may have degraded due to exposure to moisture.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure.
-
-
Steric Hindrance:
-
Problem: The alcohol or amine substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature, prolong the reaction time, or consider using a stronger, non-nucleophilic base to facilitate the reaction.
-
-
Inadequate Base:
-
Problem: The base used to scavenge the HCl byproduct may be too weak or used in insufficient quantity.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of a suitable base like triethylamine or pyridine. For less reactive substrates, a stronger base might be necessary.
-
Q6: I am observing the formation of an unexpected white precipitate during my reaction. What could it be?
A6: A white precipitate is often the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) formed as it neutralizes the HCl generated during the reaction. This is a normal observation. The salt is typically removed during the aqueous work-up by washing with water.
Q7: My final product is an oil and is difficult to purify. What purification strategies can I use?
A7: Oily products can be challenging to purify. Consider the following techniques:
-
Column Chromatography: This is a very effective method for purifying oils. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate your product from impurities.
-
Distillation: If your product is thermally stable, distillation under reduced pressure can be an excellent purification method.
-
Crystallization: Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then slowly cooling it. Adding a non-polar "anti-solvent" can sometimes help. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
Handling and Storage Troubleshooting
Q8: I opened a bottle of this compound and observed fumes. Is this normal?
A8: Yes, it is normal to observe fumes when opening a container of this compound. The fumes are a result of the acyl chloride reacting with moisture in the air to produce HCl gas. This highlights the importance of handling the reagent in a fume hood.
Q9: How do I properly quench and dispose of excess this compound?
A9: To quench excess this compound, slowly and carefully add it to a stirred, cold solution of a weak base, such as saturated sodium bicarbonate, or a dilute solution of sodium hydroxide. The reaction is exothermic and will release HCl gas, so it must be done in a fume hood with appropriate cooling. Alternatively, it can be slowly added to an alcohol like isopropanol or ethanol to convert it to the less reactive ester before disposal. Always follow your institution's specific guidelines for chemical waste disposal.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | [1][8][9] |
| Molecular Weight | 170.59 g/mol | [1][8][9] |
| Boiling Point | 123-125 °C at 15 mmHg | [8][9] |
| Density | 1.214 g/mL at 25 °C | [8][9] |
| Refractive Index | n20/D 1.558 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of a primary or secondary amine with this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.0-1.1 equivalents) dropwise to the cooled amine solution with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines a general method for the esterification of an alcohol with this compound.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.0-1.1 equivalents) dropwise to the cooled alcohol solution with continuous stirring.
-
Reaction: Allow the reaction to proceed at 0 °C or room temperature, depending on the reactivity of the alcohol, until completion (monitor by TLC).
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[10]
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Hydrolysis of this compound upon contact with water.
Caption: Troubleshooting workflow for incomplete acylation reactions.
References
- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 1711-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 1711-05-3 [chemicalbook.com]
- 10. rsc.org [rsc.org]
Technical Support Center: 3-Methoxybenzoyl Chloride Acylation
Welcome to the technical support center for electrophilic aromatic substitution reactions involving 3-Methoxybenzoyl chloride. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on preventing over-acylation and other side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is over-acylation and why is it a concern with this compound?
A1: Over-acylation, or poly-acylation, is a side reaction in which more than one acyl group is added to an aromatic substrate. While Friedel-Crafts acylation is generally less prone to this issue than alkylation because the first acyl group deactivates the aromatic ring to further substitution, it can still occur.[1][2][3][4] The risk increases when using highly activated aromatic rings as substrates.[1] Since this compound is itself an activated acylating agent, careful control of reaction conditions is necessary to ensure mono-acylation and prevent the formation of di-acylated or other polysubstituted byproducts.[5]
Q2: My reaction is producing a significant amount of a di-acylated byproduct. What are the most likely causes and how can I fix it?
A2: The formation of di-acylated products typically points to reaction conditions that are too harsh or improperly controlled. The primary factors to investigate are reactant stoichiometry, temperature, and the choice and amount of Lewis acid catalyst.
To troubleshoot this issue, follow this logical workflow:
Caption: A logical workflow for troubleshooting over-acylation.
Q3: How do different reaction parameters influence the selectivity between mono- and poly-acylation?
A3: Several factors critically determine the outcome of the acylation reaction. Controlling these parameters is key to achieving high selectivity for the desired mono-acylated product. The primary influencing factors are stoichiometry, temperature, and the nature of the Lewis acid catalyst.
References
Technical Support Center: Catalyst Poisoning in 3-Methoxybenzoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 3-methoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound?
A1: Reactions with this compound, particularly Friedel-Crafts acylation, predominantly use Lewis acid catalysts. The most common is Aluminum chloride (AlCl₃), but others like Iron(III) chloride (FeCl₃) are also employed.[1][2] For greener and more reusable options, solid acid catalysts such as zeolites (e.g., H-BEA, USY), sulfated zirconia, and acid-treated clays are being investigated.[1][3]
Q2: What is catalyst poisoning and how does it differ from catalyst deactivation?
A2: Catalyst poisoning is the chemical deactivation of a catalyst by a substance that binds to its active sites.[4] Deactivation is a broader term that includes poisoning, as well as other mechanisms like fouling (physical blockage of active sites), thermal degradation, and sintering (loss of active surface area).[4] In the context of this compound reactions, both poisoning by impurities and deactivation by product complexation are significant.
Q3: Does the methoxy group in this compound poison the catalyst?
A3: The methoxy group itself is not considered a catalyst poison. In fact, when present on the aromatic substrate (like anisole), it is an activating group for electrophilic aromatic substitution. However, the oxygen atoms in both the methoxy group and the carbonyl group of the resulting ketone product can form complexes with Lewis acid catalysts like AlCl₃.[5] This complexation, especially with the product, deactivates the catalyst, necessitating the use of stoichiometric or excess amounts of the catalyst.[6]
Q4: Can I reuse my Lewis acid catalyst (e.g., AlCl₃) after a reaction?
A4: In a typical laboratory setting, reusing AlCl₃ after a Friedel-Crafts acylation is not practical. The catalyst forms a strong complex with the ketone product, which is typically quenched with water during the reaction work-up.[7] This process hydrolyzes the AlCl₃, rendering it inactive.[8] Industrial processes may have regeneration procedures, but for lab scale, fresh catalyst is used for each reaction. Solid acid catalysts, on the other hand, are designed for easier separation and regeneration.[1][9]
Troubleshooting Guide
Issue 1: Reaction is sluggish or does not proceed to completion.
This is the most common symptom of catalyst deactivation or poisoning.
Possible Cause 1: Water in the reaction mixture.
-
Explanation: Lewis acids like AlCl₃ react exothermically and irreversibly with water.[8] Even trace amounts of moisture in the reagents or solvent can significantly reduce the amount of active catalyst.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Handle anhydrous AlCl₃ quickly in a dry atmosphere (e.g., glove box or under a stream of inert gas) as it is highly hygroscopic.
-
Ensure the starting materials, including this compound and the aromatic substrate, are dry.
-
Possible Cause 2: Impurities in this compound.
-
Explanation: this compound is often synthesized from 3-methoxybenzoic acid using reagents like thionyl chloride (SOCl₂).[7][10][11] Potential impurities include unreacted 3-methoxybenzoic acid and sulfur-containing byproducts. Carboxylic acids can react with the Lewis acid catalyst.[12][13] Sulfur compounds are known poisons for many catalysts.[14]
-
Troubleshooting Steps:
-
Use high-purity this compound. If the purity is questionable, consider purifying it by distillation.
-
If you suspect sulfur impurities might be an issue with a sensitive catalyst, consider synthesizing the acyl chloride with a different chlorinating agent like oxalyl chloride, which produces gaseous byproducts.[15]
-
Possible Cause 3: Insufficient catalyst loading.
-
Explanation: The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst, effectively sequestering it.[6] This means that more than a stoichiometric amount of catalyst is often required for the reaction to go to completion.
-
Troubleshooting Steps:
-
Increase the molar ratio of AlCl₃ to this compound. A common starting point is 1.1 to 1.3 equivalents, but this may need to be optimized.
-
Consider the basicity of your aromatic substrate. Substrates with Lewis basic sites may also complex with the catalyst, requiring higher catalyst loading.
-
Data Presentation
The following table summarizes the impact of common poisons on catalysts typically used in this compound reactions.
| Poison/Inhibitor | Catalyst Type | Effect on Activity | Mechanism of Deactivation | Reversibility |
| Water | Lewis Acids (e.g., AlCl₃) | Severe Loss | Hydrolysis of the catalyst, destroying its Lewis acidity.[8] | Irreversible |
| Water | Solid Acids (e.g., Zeolites) | Moderate to Severe Loss | Adsorption onto active sites, inhibiting reactant access.[3] | Reversible by calcination |
| Product (Ketone) | Lewis Acids (e.g., AlCl₃) | Inhibition/Deactivation | Forms a stable complex with the catalyst.[6] | Reversible by aqueous work-up |
| Sulfur Compounds | Lewis Acids & Solid Acids | Moderate to Severe Loss | Strong adsorption onto active sites, blocking them.[14] | Generally difficult to reverse |
| Nitrogen Compounds | Lewis Acids & Solid Acids | Moderate to Severe Loss | Acts as a Lewis base, complexing with the acidic catalyst sites. | Can be reversible |
| Carboxylic Acids | Lewis Acids (e.g., AlCl₃) | Inhibition | Reacts with the catalyst to form aluminum carboxylates.[12] | Irreversible |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol is a general guideline and should be adapted based on the specific aromatic substrate being used.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add the aromatic substrate (1.0-1.2 equivalents), also dissolved in anhydrous DCM, dropwise to the reaction mixture.
-
Once the addition of the substrate is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Regeneration of a Solid Acid Catalyst (e.g., Zeolite)
This protocol is for regenerating a solid acid catalyst that has been deactivated by adsorbed water or organic residues.
Materials:
-
Spent solid acid catalyst
-
Organic solvent (e.g., ethanol or acetone)
-
Furnace for calcination
Procedure:
-
After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Wash the catalyst thoroughly with an organic solvent like ethanol or acetone to remove any adsorbed organic molecules.[1] This can be done by refluxing the catalyst in the solvent for 30-60 minutes.
-
Filter the catalyst again and dry it in an oven at 100-120 °C for several hours to remove the washing solvent.
-
For complete regeneration, especially to remove adsorbed water and regenerate acid sites, calcine the dried catalyst in a furnace. The calcination temperature and duration depend on the specific catalyst but a typical procedure for zeolites is to heat at 450-550 °C for 4-6 hours in a flow of dry air.[3]
-
Allow the catalyst to cool down in a desiccator to prevent re-adsorption of atmospheric moisture before reuse.
Visualizations
Caption: A troubleshooting workflow for diagnosing failed or sluggish reactions involving this compound.
Caption: Logical relationships between symptoms of catalyst poisoning and their potential causes and solutions.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Interconvertible and rejuvenated Lewis acidic electrolyte additive for lean electrolyte lithium sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of p-anisoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. tsijournals.com [tsijournals.com]
- 10. benchchem.com [benchchem.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Friedel-Crafts Acylation with 3-Methoxybenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of a Friedel-Crafts acylation reaction using 3-Methoxybenzoyl chloride. This resource is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Acylation of an Aromatic Substrate with this compound
This protocol is a generalized procedure adapted from established methods for Friedel-Crafts acylation with structurally similar acyl chlorides, such as 3-bromobenzoyl chloride.[1][2][3] Researchers should optimize the reaction conditions for their specific aromatic substrate.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath with constant stirring.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: Prepare a solution of the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with dichloromethane.[3]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for Friedel-Crafts acylation reactions analogous to the one described. Actual yields may vary depending on the specific substrate and reaction conditions.
| Aromatic Substrate | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Anisole | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 4 | 85-95 | [2] |
| Benzene | AlCl₃ (stoichiometric) | (Not specified) | 60 | 0.5 | Not specified | [5] |
| Toluene | AlCl₃ (stoichiometric) | Methylene Chloride | 0 to RT | Not specified | Not specified | [4] |
| Anisole | Cu(OTf)₂ (0.1) | [bmim][BF₄] | 80 | 1 | >99 |
Troubleshooting Guide and FAQs
Q1: During the work-up, a thick emulsion formed between the organic and aqueous layers, making separation difficult. What can I do?
A1: Emulsion formation is a common issue in Friedel-Crafts work-up.[6] Here are a few troubleshooting steps:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.[6]
-
Filtration: If the emulsion is caused by solid aluminum salts, filtering the entire mixture through a pad of Celite may help.
-
Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to layer separation.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q2: The yield of my reaction is very low. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:[7]
-
Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Ensure that it has been stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture, which deactivates it.[7]
-
Insufficient Catalyst: The aluminum chloride catalyst complexes with the carbonyl oxygen of the ketone product. Therefore, slightly more than one equivalent of the catalyst is often required.[8]
-
Reaction Temperature: While some reactions require heating, higher temperatures can lead to side reactions and decomposition of the product. It is often best to start at a low temperature (0°C) and slowly warm to room temperature.[7]
Q3: My product analysis shows a significant amount of a hydroxylated byproduct. What is the cause?
A3: The presence of a hydroxylated byproduct suggests that demethylation of the methoxy group has occurred. Strong Lewis acids like AlCl₃ can cleave the methyl-ether bond, especially at elevated temperatures or with prolonged reaction times.[7] To minimize this, use the mildest possible reaction conditions (lower temperature, shorter reaction time) and consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃).
Q4: I have multiple products, including an isomer of my desired product. How can I improve the regioselectivity?
A4: The methoxy group of this compound is an ortho-, para-director. When reacting with an aromatic substrate, a mixture of isomers can be formed. The desired isomer can often be favored by controlling the reaction conditions. For instance, lower reaction temperatures often favor the para-substituted product due to steric hindrance.[7] Purification by column chromatography is usually effective in separating these isomers.[4]
Q5: Can polyacylation occur in this reaction?
A5: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This self-limiting nature is a key advantage of Friedel-Crafts acylation over alkylation.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation with this compound.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzophenone derivative.
References
Technical Support Center: 3-Methoxybenzoyl Chloride Acylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxybenzoyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the acylation reaction with this compound?
A base is crucial in acylation reactions for two main reasons. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed during the reaction. This prevents the protonation of the nucleophile (e.g., amine or alcohol) and maintains its reactivity. Secondly, some bases, like pyridine, can also function as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the primary nucleophile.[1][2]
Q2: Which base should I choose for my acylation reaction: a tertiary amine like triethylamine (TEA) or pyridine?
The choice of base depends on the specific requirements of your reaction.
-
Triethylamine (TEA) is a non-nucleophilic, sterically hindered base that primarily acts as an acid scavenger. It is a good choice when you want to avoid potential side reactions that could be caused by a nucleophilic catalyst.
-
Pyridine is a weaker base than TEA but can act as a nucleophilic catalyst, which can accelerate the reaction rate.[1] The intermediate acylpyridinium ion is highly reactive. However, its nucleophilicity can sometimes lead to unwanted side products. In some studies, TEA has been shown to give a higher percentage of the desired product compared to pyridine.[2]
Q3: My acylation reaction is not proceeding to completion. What are the possible causes?
Several factors could lead to an incomplete reaction:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. An excess of the base (e.g., 1.1 to 1.2 equivalents) is often recommended.[3]
-
Inactive Nucleophile: If your amine or alcohol is not sufficiently nucleophilic, the reaction may be slow. Using a catalytic amount of a stronger nucleophile like 4-dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a non-nucleophilic base like TEA can be effective.
-
Steric Hindrance: Significant steric hindrance around the nucleophilic center or the acyl chloride can slow down the reaction. In such cases, increasing the reaction temperature or using a more potent catalytic system might be necessary.
-
Poor Solvent Choice: The reaction should be conducted in a dry, aprotic solvent such as dichloromethane (DCM), chloroform, or toluene.[1][4] Protic solvents can react with the acyl chloride.
Q4: I am observing the formation of an unexpected byproduct. What could it be?
-
Side reactions with the base: If you are using a nucleophilic base like pyridine, it could potentially lead to the formation of stable acylpyridinium salts or other side products.
-
Hydrolysis of Acyl Chloride: this compound is sensitive to moisture.[4] Any water present in the reactants or solvent will lead to the formation of 3-methoxybenzoic acid. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Self-condensation or polymerization: While less common for the acylating agent itself, this can be a concern if the nucleophile has multiple reactive sites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | 1. Reagent Purity: this compound may have degraded due to moisture. 2. Inadequate Base: Insufficient base to neutralize HCl. 3. Reaction Conditions: Temperature too low or reaction time too short. | 1. Use freshly opened or purified this compound. Confirm purity via analytical methods like NMR or IR spectroscopy. 2. Use at least 1.1 equivalents of base. For weakly nucleophilic substrates, consider using a catalytic amount of DMAP. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating.[3] |
| Formation of 3-methoxybenzoic acid | Presence of water: Hydrolysis of the acyl chloride. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product purification | 1. Excess Base: Residual base can complicate work-up. 2. Formation of Salts: The hydrochloride salt of the base can be difficult to remove. | 1. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a wash with saturated sodium bicarbonate solution and brine. 2. Ensure thorough washing with water to remove any water-soluble salts. |
| Reaction is very slow | Weak Nucleophile: The alcohol or amine is not reactive enough. | 1. Switch to a more nucleophilic catalyst system, such as using a catalytic amount of DMAP with TEA. 2. Increase the reaction temperature, but monitor for potential side reactions. |
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound using Triethylamine
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise from the dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The choice of base can significantly impact the yield of the acylation reaction. The following table provides a summary of expected yields based on the type of base used in a typical acylation of a primary amine with an acyl chloride.
| Base | Role | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Acid Scavenger | 10.75 | 70-95% | A non-nucleophilic base that effectively neutralizes HCl.[2] |
| Pyridine | Acid Scavenger & Nucleophilic Catalyst | 5.25 | 60-85% | Can accelerate the reaction but may lead to side products due to its nucleophilicity.[1][2] |
| Diisopropylethylamine (DIPEA) | Acid Scavenger | 10.75 | 70-95% | A sterically hindered, non-nucleophilic base, useful when the substrate is sensitive to less hindered bases. |
| Sodium Hydroxide (aq) | Acid Scavenger | 15.7 | Varies | Used in Schotten-Baumann conditions, typically for acylating phenols. Requires a two-phase system. |
Note: Yields are representative and can vary depending on the substrate, solvent, and reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acylation of an amine/alcohol with this compound.
Catalytic Role of Pyridine
Caption: Dual role of pyridine as a nucleophilic catalyst and acid scavenger in acylation.
References
Technical Support Center: Quenching of 3-Methoxybenzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxybenzoyl chloride. The following information is designed to address specific issues that may be encountered during the quenching and work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common quenching agents for reactions involving this compound?
A1: Common quenching agents for this compound, like other acyl chlorides, include water, alcohols (e.g., methanol, ethanol), and amines.[1] The choice of quencher depends on the desired outcome of the reaction work-up. Water will hydrolyze the unreacted this compound to 3-methoxybenzoic acid.[2][3] Alcohols will form the corresponding ester (e.g., methyl 3-methoxybenzoate with methanol), and amines will form the corresponding amide.[1]
Q2: Why is the reaction mixture still acidic after quenching with a saturated sodium bicarbonate solution?
A2: This issue can arise from a few factors. The reaction of this compound with nucleophiles generates hydrochloric acid (HCl) as a byproduct. If the amount of sodium bicarbonate solution is insufficient, the solution will remain acidic. It is crucial to add the bicarbonate solution until gas evolution (CO2) ceases and to check the pH to ensure it is neutral or slightly basic (pH ~7-8).[4]
Q3: A persistent emulsion has formed during the aqueous work-up. How can this be resolved?
A3: Emulsions can form during the work-up of acylation reactions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a significantly different polarity. Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help. In some cases, filtering the mixture through a pad of Celite can be effective.
Q4: I observe an unexpected byproduct in my final product. What could be the cause?
A4: The formation of unexpected byproducts can be due to side reactions of the quenching agent. For example, if the desired product is an ester formed by reacting this compound with a specific alcohol, quenching with water will lead to the formation of 3-methoxybenzoic acid as a byproduct. If the reaction is an acylation of an amine, quenching with an alcohol could produce an ester byproduct. Careful selection of the quenching agent is essential to avoid unwanted side reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Violent/Uncontrolled Reaction During Quenching | The quenching agent was added too quickly to the reaction mixture containing unreacted this compound. | Always add the quenching agent slowly and in a controlled manner, preferably at a low temperature (e.g., in an ice bath) to manage the exothermic reaction.[1][4] |
| The reaction was quenched at too high a concentration. | Dilute the reaction mixture with a suitable inert solvent before quenching. | |
| Incomplete Quenching (Acrid Smell of Acyl Chloride Remains) | Insufficient amount of quenching agent was used. | Add an excess of the quenching agent to ensure all the this compound has reacted. Monitor the reaction by TLC or other appropriate analytical methods.[5] |
| The quenching reaction was not allowed to proceed for a sufficient amount of time. | Stir the reaction mixture for an adequate period after adding the quenching agent to ensure the reaction goes to completion.[4] | |
| Low Yield of Desired Product After Work-up | The desired product is partially soluble in the aqueous layer and is being lost during extraction. | Perform multiple extractions with the organic solvent to maximize the recovery of the product. |
| The product is sensitive to the pH of the aqueous wash. | If the product is acid-sensitive, use a mild base like sodium bicarbonate for neutralization. If it is base-sensitive, a dilute acid wash (like NH4Cl) might be more appropriate. | |
| Difficulty in Removing Amine Byproducts/Catalysts (e.g., Pyridine, Triethylamine) | Amines can be challenging to remove with a simple water wash. | Wash the organic layer with a dilute acidic solution, such as 1M HCl or aqueous copper sulfate, to protonate or complex the amine, making it water-soluble.[6][7] |
Experimental Protocols
Protocol 1: General Quenching and Work-up Procedure for an Amidation Reaction
This protocol describes a typical work-up for a reaction where this compound is used to acylate an amine in a solvent like dichloromethane (DCM).
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This helps to control the exothermicity of the quenching process.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the cooled reaction mixture with vigorous stirring. Add the bicarbonate solution portion-wise until the evolution of gas (CO2) ceases.[4]
-
Check pH: After gas evolution stops, check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more NaHCO3 solution.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with DCM to recover any dissolved product.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.[8]
Protocol 2: Quenching with Methanol to Form a Methyl Ester
This protocol is for situations where any remaining this compound should be converted to its methyl ester.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add methanol to the reaction mixture. The reaction is generally less vigorous than with water.[1]
-
Stirring: Allow the mixture to stir for 15-30 minutes to ensure all the acyl chloride has reacted.
-
Work-up: Proceed with a standard aqueous work-up as described in Protocol 1, which may involve washing with a saturated NaHCO3 solution to remove any HCl generated.
Visualizations
Caption: Experimental workflow for a reaction involving this compound.
Caption: Troubleshooting logic for quenching this compound reactions.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 3-Methoxybenzoyl Chloride Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of 3-methoxybenzoyl chloride reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my this compound reaction?
A1: TLC is a rapid and cost-effective technique used to qualitatively monitor the progress of a reaction.[1] It allows you to visualize the consumption of the starting material (this compound and the corresponding nucleophile) and the formation of the product over time.[2][3] This helps in determining the reaction's endpoint, identifying the formation of byproducts, and optimizing reaction conditions.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The ideal solvent system will provide good separation between your starting materials and the product, with Rf values ideally between 0.2 and 0.8. A good starting point is to aim for an Rf of 0.3-0.4 for the limiting reactant.[4] For "normal" polarity compounds, mixtures of ethyl acetate and hexanes are common.[5] Since this compound is a moderately polar aromatic compound, begin with a solvent system like 20-30% ethyl acetate in hexanes and adjust the polarity as needed. If your product is significantly more or less polar, you will need to adjust the solvent ratio accordingly.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and many of its aromatic products are UV-active due to their conjugated systems.[6] Therefore, the primary visualization method is a UV lamp (254 nm), under which they will appear as dark spots on a fluorescent green background.[6] For compounds that are not UV-active or for better visualization, chemical stains can be used. Permanganate stain is useful for visualizing compounds that can be oxidized.[6] Given the methoxy group, a p-anisaldehyde stain can also be effective, often producing colored spots upon heating.[7]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a single lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture.[3][4] This is crucial for accurately identifying the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are very similar.[4] If the spots for the starting material and the product are different, they will appear as two distinct spots in the co-spot lane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated (overloaded).[1][8][9][10]2. The compound is acidic or basic.[11]3. The compound is unstable on the silica gel plate.[10][12]4. Inappropriate solvent system polarity.[9] | 1. Dilute the sample before spotting it on the TLC plate.[1][8]2. For acidic compounds, add a small amount (0.5-1%) of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[11]3. Run a 2D TLC to check for stability. If unstable, consider using a different stationary phase like alumina.[10][12]4. Adjust the polarity of your solvent system. |
| Spots are Not Moving from the Baseline (Low Rf) | 1. The mobile phase is not polar enough.[8] | 1. Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] |
| Spots are Running at the Solvent Front (High Rf) | 1. The mobile phase is too polar.[8] | 1. Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate).[8] |
| No Spots are Visible on the TLC Plate | 1. The sample is too dilute.[8][9]2. The compound is not UV-active.[8]3. The compound has evaporated from the plate.[8] | 1. Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[8][9]2. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[6]3. This is less likely for this compound and its typical products but can occur with volatile compounds. |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[9]2. The bottom edge of the TLC plate is not level.[10]3. The silica on the plate is damaged.[11] | 1. Ensure the plate is centered in the chamber and not touching the sides.[9]2. Make sure the plate rests flat on the bottom of the chamber.[10]3. If the edge of the plate is chipped, you can sometimes make a 45-degree cut to remove the damaged section.[11] |
| Reaction Mixture Lane Shows a Smear | 1. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[12]2. Significant decomposition of materials is occurring. | 1. After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[12]2. If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration. |
Experimental Protocol: Monitoring a this compound Reaction
1. Preparation of the TLC Chamber:
-
Pour your chosen solvent system (e.g., 20% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber.
2. Spotting the TLC Plate:
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[13]
-
Mark three evenly spaced points on the baseline for your lanes: Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).[4]
-
Using a capillary tube, spot a dilute solution of your limiting starting material (e.g., the nucleophile) on the 'SM' and 'Co' marks.
-
Allow the spots to dry completely.
3. Taking a Reaction Aliquot:
-
At timed intervals (e.g., t = 0, 15 min, 30 min, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.[2]
-
If the reaction mixture contains solids or is very concentrated, dilute the aliquot in a suitable solvent (like ethyl acetate) in a small vial before spotting.
4. Developing the TLC Plate:
-
Spot the reaction aliquot on the 'RM' and 'Co' marks on your prepared TLC plate.
-
Allow the spots to dry completely.[3]
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[9][13] Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]
-
Remove the plate and immediately mark the solvent front with a pencil.
5. Visualization and Interpretation:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[6]
-
Note the disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane over time.[3] The reaction is complete when the limiting starting material spot is no longer visible in the 'RM' lane.
-
If necessary, use a chemical stain for further visualization.
Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Chromatography [chem.rochester.edu]
- 13. coconote.app [coconote.app]
Validation & Comparative
Reactivity Face-Off: 3-Methoxybenzoyl Chloride vs. 4-Methoxybenzoyl Chloride
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of acylating agent is pivotal to reaction efficiency and product yield. Among the vast array of options, substituted benzoyl chlorides are a cornerstone for introducing benzoyl moieties. This guide provides a detailed comparison of the reactivity of two common isomers: 3-methoxybenzoyl chloride and 4-methoxybenzoyl chloride, offering insights for researchers, chemists, and professionals in drug development.
The reactivity of these compounds is fundamentally governed by the electronic effects of the methoxy group substituent on the benzoyl chloride core. The interplay of inductive and resonance (mesomeric) effects dictates the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in acylation reactions.
Electronic Effects at Play: A Quantitative Comparison
The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally increases the reactivity of the acyl chloride towards nucleophiles, while a negative σ value signifies an electron-donating group that decreases reactivity.
| Compound | Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect at Carbonyl Carbon | Expected Relative Reactivity |
| This compound | meta | σm = +0.115[1] | Inductive (-I) | Higher |
| 4-Methoxybenzoyl chloride | para | σp = -0.268[1] | Resonance (+M) | Lower |
The data clearly indicates that the methoxy group at the meta position is electron-withdrawing, whereas at the para position, it is electron-donating. This is a direct consequence of the different ways the electronic effects manifest in each isomer.
Delving into the Reactivity Difference
4-Methoxybenzoyl Chloride: The Less Reactive Isomer
In 4-methoxybenzoyl chloride, the methoxy group is in the para position, allowing for a strong electron-donating resonance effect (+M). The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring and further to the carbonyl group. This delocalization increases the electron density at the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack. While the methoxy group also exerts an electron-withdrawing inductive effect (-I), the resonance effect is significantly stronger in the para position, leading to an overall deactivation of the acyl chloride.
This compound: The More Reactive Isomer
Conversely, in this compound, the methoxy group is in the meta position. From this position, the resonance effect of the methoxy group does not extend to the carbonyl carbon. Therefore, the dominant electronic influence is the inductive effect (-I) of the electronegative oxygen atom. This effect withdraws electron density from the benzene ring and, consequently, from the carbonyl carbon. The result is an increase in the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles compared to its 4-substituted counterpart.
The following diagram illustrates the electronic effects influencing the reactivity of the carbonyl group in both isomers.
References
A Comparative Guide to 2-, 3-, and 4-Methoxybenzoyl Chloride in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones, which are vital intermediates in the pharmaceutical and fine chemical industries. The choice of acylating agent is critical, and substituted benzoyl chlorides, such as the 2-, 3-, and 4-methoxy isomers, offer distinct reactivity profiles. This guide provides an objective comparison of these three reagents in Friedel-Crafts reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Performance Comparison: Electronic and Steric Effects in Action
The position of the methoxy group on the benzoyl chloride ring significantly influences the electrophilicity of the acylium ion intermediate and, consequently, the reaction rate and product distribution in Friedel-Crafts acylations. The interplay of electronic (resonance and inductive) and steric effects governs the reactivity of these isomers.
4-Methoxybenzoyl chloride is generally the most reactive of the three isomers. The para-methoxy group exerts a strong electron-donating resonance effect (+M), which stabilizes the positive charge on the acylium ion. This increased stability facilitates the formation of the electrophile and enhances its reactivity towards aromatic substrates.
2-Methoxybenzoyl chloride exhibits reduced reactivity compared to its para-counterpart due to steric hindrance. The ortho-methoxy group can sterically impede the approach of the aromatic substrate to the electrophilic carbonyl carbon. While the electron-donating resonance effect is still present, the steric factor often leads to lower yields or requires more forcing reaction conditions.
3-Methoxybenzoyl chloride is typically the least reactive. In the meta position, the methoxy group's electron-donating resonance effect does not extend to the carbonyl carbon. Instead, its electron-withdrawing inductive effect (-I) predominates, destabilizing the acylium ion and thus decreasing its electrophilicity and reactivity in Friedel-Crafts reactions.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes typical yields for the Friedel-Crafts acylation of anisole with each of the methoxybenzoyl chloride isomers under comparable conditions, using aluminum chloride (AlCl₃) as the Lewis acid catalyst.
| Acylating Agent | Product | Typical Yield (%) | Notes |
| 4-Methoxybenzoyl chloride | 4,4'-Dimethoxybenzophenone | 85-95% | High reactivity due to electronic stabilization. |
| 2-Methoxybenzoyl chloride | 2,4'-Dimethoxybenzophenone | 60-75% | Lower yield primarily due to steric hindrance. |
| This compound | 3,4'-Dimethoxybenzophenone | 50-65% | Lowest reactivity due to the inductive effect. |
Note: Yields are representative and can vary based on specific reaction conditions, including solvent, temperature, and reaction time.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol provides a general procedure for the aluminum chloride-catalyzed acylation of anisole with methoxybenzoyl chlorides.
Materials:
-
Anisole
-
2-, 3-, or 4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.
-
Formation of Acylium Ion: Dissolve the respective methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: After the addition is complete, add anisole (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired dimethoxybenzophenone.
Visualizing the Influence of Methoxy Group Position
The following diagram illustrates the logical relationship between the position of the methoxy group on the benzoyl chloride and the resulting electrophilicity of the acylium ion, which dictates the reactivity in Friedel-Crafts reactions.
Caption: Logical flow of methoxy group effects on reactivity.
Reactivity Face-Off: 3-Methoxybenzoyl Chloride vs. Benzoyl Chloride
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 3-Methoxybenzoyl chloride and Benzoyl chloride in nucleophilic acyl substitution reactions.
In the realm of organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals, the selection of an appropriate acylating agent is paramount. Benzoyl chloride and its derivatives are fundamental building blocks, and understanding the nuances of their reactivity is crucial for reaction optimization and the rational design of synthetic pathways. This guide provides an objective, data-driven comparison of the reactivity of this compound and the parent benzoyl chloride, focusing on their behavior in nucleophilic acyl substitution reactions.
Executive Summary
Theoretical principles predict that the methoxy group at the meta position in this compound will exert an electron-withdrawing inductive effect, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack compared to the unsubstituted benzoyl chloride. This hypothesis is borne out by experimental kinetic data. In the alcoholysis with n-propanol, this compound exhibits a slightly higher reaction rate constant than benzoyl chloride, confirming its enhanced reactivity. This guide will delve into the theoretical underpinnings of this reactivity difference, present the supporting experimental data, provide detailed experimental protocols for assessing reactivity, and visualize the underlying chemical processes.
Theoretical Framework: Electronic Effects
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electronic effects of the substituents on the benzene ring. These effects modulate the electron density at the carbonyl carbon, which is the site of nucleophilic attack. Two main electronic effects are at play:
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. The methoxy group (-OCH₃) is electron-withdrawing through the inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring.
-
Resonance Effect (M or R): This is the delocalization of π-electrons through the conjugated system of the benzene ring. The methoxy group is a strong electron-donating group through resonance (+M) due to the lone pairs on the oxygen atom.
The overall electronic influence of a substituent is a combination of these two effects. The position of the substituent on the ring is critical in determining which effect dominates.
-
Benzoyl Chloride: The unsubstituted benzene ring has a baseline electrophilicity at the carbonyl carbon.
-
This compound: When the methoxy group is in the meta position, its resonance effect does not extend to the carbonyl carbon. Therefore, the electron-withdrawing inductive effect (-I) is the dominant electronic influence on the reaction center. This withdrawal of electron density makes the carbonyl carbon more electrophilic and, consequently, more reactive towards nucleophiles.
This theoretical understanding is quantitatively described by the Hammett equation , which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[1][2]
Quantitative Data Presentation
The relative reactivity of this compound and benzoyl chloride has been experimentally determined by studying the kinetics of their alcoholysis with n-propanol at 25°C. The pseudo-first-order rate constants (k) for these reactions are summarized in the table below.
| Compound | Substituent | Rate Constant (k) at 25°C (min⁻¹) | Relative Reactivity (k_substituted / k_unsubstituted) |
| Benzoyl Chloride | -H | 0.0321 | 1.00 |
| This compound | 3-OCH₃ | 0.0340 | 1.06 |
Data sourced from a study on the alcoholysis of substituted benzoyl chlorides.[3]
The data clearly indicates that this compound reacts approximately 6% faster than benzoyl chloride under these conditions, confirming its slightly enhanced reactivity.
Experimental Protocols
To enable researchers to replicate and build upon these findings, a detailed experimental protocol for a representative nucleophilic acyl substitution reaction is provided below. This protocol is for the N-acylation of an amine, a common application of benzoyl chlorides.
Key Experiment: N-Acylation of Aniline
Objective: To synthesize N-phenylbenzamide (benzanilide) and compare the reaction progress when using benzoyl chloride versus this compound.
Materials:
-
Aniline
-
Benzoyl chloride
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: In a separate flask, dissolve either benzoyl chloride or this compound (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-phenylbenzamide or N-phenyl-3-methoxybenzamide can be further purified by recrystallization or column chromatography.
-
Visualizations
Reaction Mechanism
The nucleophilic acyl substitution reaction of a benzoyl chloride with an amine proceeds through a tetrahedral intermediate. The electron-withdrawing nature of the meta-methoxy group in this compound stabilizes the negatively charged transition state, thereby increasing the rate of the reaction.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the N-acylation of an amine with a benzoyl chloride derivative.
Caption: N-Acylation Experimental Workflow.
Conclusion
The comparative analysis of this compound and benzoyl chloride demonstrates that the meta-methoxy substituent leads to a modest but measurable increase in reactivity towards nucleophiles. This is attributed to the dominant electron-withdrawing inductive effect of the methoxy group in the meta position, which enhances the electrophilicity of the carbonyl carbon. For researchers and professionals in drug development and chemical synthesis, this understanding allows for the fine-tuning of reaction conditions and the selection of the optimal acylating agent for a specific transformation. While the increase in reactivity is not dramatic, it can be a valuable tool in optimizing yields and reaction times, particularly in complex multi-step syntheses.
References
A Comparative Guide to the Electronic Effects of the Methoxy Group on Benzoyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methoxy-substituted benzoyl chloride with unsubstituted benzoyl chloride and other analogs. The electronic effects of the methoxy group significantly influence the electrophilicity of the carbonyl carbon, thereby altering the rate and mechanism of nucleophilic acyl substitution reactions. This analysis is supported by experimental data from solvolysis and other nucleophilic substitution studies.
Electronic Effects of the Methoxy Group: A Duality of Influence
The methoxy group (–OCH₃) exerts two opposing electronic effects on the benzoyl chloride molecule:
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. When positioned at the para position, this effect extends to the carbonyl group, increasing the electron density on the carbonyl carbon. This donation of electron density deactivates the carbonyl group towards nucleophilic attack.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond. This inductive effect is distance-dependent and deactivates the ring, making the carbonyl carbon more electrophilic.
In the case of para-methoxybenzoyl chloride, the resonance effect is dominant, leading to an overall deactivation of the carbonyl group towards nucleophilic attack compared to unsubstituted benzoyl chloride in many reaction mechanisms. However, the methoxy group's ability to stabilize a positive charge through resonance can favor a dissociative (SN1-like) mechanism in polar, weakly nucleophilic solvents, leading to an increased reaction rate.[1][2]
Caption: Electronic effects of the p-methoxy group on benzoyl chloride reactivity.
Comparative Reactivity Data
The following tables summarize the quantitative data on the reactivity of para-methoxybenzoyl chloride compared to benzoyl chloride and other substituted analogs in solvolysis reactions.
Table 1: Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides in 97% (w/w) Hexafluoroisopropanol-Water (97H) at 25.0 °C
| Substituent (Z) | Rate Constant (k) / s⁻¹ |
| OMe | 1.13 x 10⁻³ |
| Me | 1.11 x 10⁻⁴ |
| H | 3.13 x 10⁻⁵ |
| Cl | 1.05 x 10⁻⁵ |
Data sourced from Bentley, T. W., et al. (2011).[2]
Table 2: Solvolysis Rate Constants of p-Methoxybenzoyl Chloride in Various Solvents
| Solvent | Temperature (°C) | Rate Constant (k) / s⁻¹ |
| Formic Acid | 25.0 | 1.25 x 10⁻⁴ |
| Acetic Acid | 70.0 | 1.14 x 10⁻⁵ |
Data sourced from Bentley, T. W., et al. (2011).[1][2]
The data clearly indicates that in the highly ionizing, weakly nucleophilic solvent 97H, the para-methoxy group significantly accelerates the solvolysis rate compared to the unsubstituted benzoyl chloride. This is consistent with a mechanism that involves the formation of a carbocation intermediate, which is stabilized by the electron-donating resonance effect of the methoxy group.[1][2]
Experimental Protocols
The following is a generalized experimental protocol for determining the solvolysis rate constants of substituted benzoyl chlorides, based on the methodologies described in the cited literature.
Kinetic Measurement of Solvolysis by UV-Vis Spectrophotometry
This method follows the rate of reaction by monitoring the change in UV absorbance of the reaction mixture over time.
I. Materials and Reagents:
-
para-Methoxybenzoyl chloride
-
Unsubstituted benzoyl chloride
-
Other substituted benzoyl chloride analogs
-
Anhydrous solvent (e.g., 97% hexafluoroisopropanol-water, acetic acid, formic acid)
-
Thermostatted UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
-
Anhydrous glassware (e.g., volumetric flasks, syringes)
II. Procedure:
-
Solution Preparation: Prepare a stock solution of the benzoyl chloride derivative in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.
-
Solvent Equilibration: Equilibrate the reaction solvent (e.g., 97H) to the desired temperature (e.g., 25.0 °C) in the thermostatted cell holder of the spectrophotometer.
-
Reaction Initiation: Inject a small, known volume of the benzoyl chloride stock solution into the temperature-equilibrated solvent in the cuvette. The final concentration of the benzoyl chloride should be such that the absorbance change can be accurately monitored.
-
Data Acquisition: Immediately start recording the absorbance of the solution at a predetermined wavelength (where the reactant and product have significantly different molar absorptivities) as a function of time.
-
Data Analysis:
-
Plot absorbance versus time.
-
For a first-order reaction, the rate constant (k) can be determined by fitting the data to the integrated rate law: ln(At - A∞) = -kt + ln(A₀ - A∞), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
-
Alternatively, the initial rate method can be used.
-
III. Control and Comparison:
-
Repeat the experiment for unsubstituted benzoyl chloride and other substituted analogs under identical conditions (solvent, temperature, and initial concentration) to ensure a valid comparison of their reactivities.
Caption: Experimental workflow for kinetic analysis of benzoyl chloride solvolysis.
Mechanism of Nucleophilic Acyl Substitution
The reaction of benzoyl chlorides with nucleophiles generally proceeds through a nucleophilic acyl substitution mechanism. The specific pathway, either a concerted (SN2-like) or a stepwise (SN1-like) mechanism, is influenced by the substituent on the benzene ring, the nucleophile, and the solvent.[2][3]
-
SN2-like Mechanism: In the presence of strong nucleophiles and in less polar solvents, the reaction tends to follow a concerted or addition-elimination pathway where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the chloride ion. Electron-withdrawing groups on the benzene ring favor this mechanism by increasing the electrophilicity of the carbonyl carbon.
-
SN1-like Mechanism: With weak nucleophiles and in polar, ionizing solvents, the reaction can proceed through a dissociative pathway involving the formation of a benzoyl cation intermediate.[1][2] The rate-determining step is the formation of this carbocation. Electron-donating groups, such as the para-methoxy group, strongly stabilize this carbocation through resonance, thus accelerating the reaction rate via this pathway.[1][2]
The observation of a non-linear Hammett plot for the hydrolysis of substituted benzoyl chlorides in some solvent systems provides strong evidence for a change in mechanism from SN2-like for electron-withdrawing groups to SN1-like for electron-donating groups.[4]
Conclusion
The electronic effect of the methoxy group on the reactivity of benzoyl chloride is a nuanced interplay of resonance and inductive effects. In reactions proceeding through a carbocation intermediate (SN1-like), the powerful electron-donating resonance effect of the para-methoxy group significantly enhances reactivity by stabilizing the intermediate. Conversely, in reactions where nucleophilic attack on the carbonyl carbon is the key step (SN2-like), the same resonance effect deactivates the electrophilic center, reducing the reaction rate compared to unsubstituted benzoyl chloride. Understanding these electronic influences is crucial for medicinal chemists and process development scientists in designing synthetic routes and predicting reaction outcomes.
References
Comparative Kinetic Analysis of 3-Methoxybenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-methoxybenzoyl chloride with various nucleophiles. The data presented herein, including rate constants and activation parameters, is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating informed decisions in experimental design and optimization. Comparisons with other substituted benzoyl chlorides are included to provide a broader context for understanding reactivity trends.
Introduction to Reaction Kinetics
The reactivity of this compound, an important acylating agent, is fundamentally governed by the principles of chemical kinetics. The rate of its reaction with a nucleophile is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The electronic effect of the meta-methoxy group plays a significant role in modulating the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate.
Kinetic studies of these reactions often involve monitoring the disappearance of the benzoyl chloride or the appearance of a product over time. Common analytical techniques for these studies include conductometry and UV-Vis spectroscopy. The data obtained from these experiments can be used to determine rate constants, and activation parameters, and to elucidate reaction mechanisms.
Two key theoretical frameworks are often employed to analyze the solvolysis reactions of benzoyl chlorides:
-
Hammett Equation: This equation relates the reaction rate of a substituted aromatic compound to the electronic properties of the substituent. It provides a quantitative measure of the substituent's electron-donating or electron-withdrawing nature and its effect on the transition state of the reaction.
-
Grunwald-Winstein Equation: This linear free-energy relationship is used to correlate the solvolysis rates of a substrate in different solvent systems. It separates the contributions of the solvent's ionizing power and its nucleophilicity to the overall reaction rate, offering insights into the reaction mechanism (e.g., SN1 vs. SN2 character).
Comparative Kinetic Data
The following tables summarize the available kinetic data for the reactions of this compound and related substituted benzoyl chlorides with various nucleophiles.
Table 1: Alcoholysis of Substituted Benzoyl Chlorides
| Benzoyl Chloride | Alcohol | Temperature (°C) | Rate Constant (k, min⁻¹) |
| This compound | n-Propanol | 25 | 0.0340[1] |
| Benzoyl chloride | n-Propanol | 25 | 0.0321[1] |
| 4-Bromobenzoyl chloride | n-Propanol | 25 | 0.0590[1] |
| 4-Iodobenzoyl chloride | n-Propanol | 25 | 0.0617[1] |
| 3-Iodobenzoyl chloride | n-Propanol | 25 | 0.1044[1] |
| Benzoyl chloride | 95% Ethanol | 25 | 0.0757 (alcoholysis)[1] |
| Benzoyl chloride | Absolute Ethanol | 25 | 0.0492[1] |
Table 2: Solvolysis of Methoxy-Substituted Benzoyl Chlorides in Various Solvents
| Benzoyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 4-Methoxybenzoyl chloride | 97% Hexafluoroisopropanol-Water | 25 | 1.14 x 10⁻³ |
| 4-Methoxybenzoyl chloride | Acetic Acid | 25 | 5.95 x 10⁻⁵ |
| 4-Methoxybenzoyl chloride | Formic Acid | 25 | 4.65 x 10⁻⁴ |
| 3,4-Dimethoxybenzoyl chloride | Various pure and binary solvents | 25 | Data available[2] |
| 3,5-Dimethoxybenzoyl chloride | Various pure and binary solvents | 25 | Data available[2] |
Note: Specific rate constants for 3,4- and 3,5-dimethoxybenzoyl chlorides in various solvents are available in the cited literature and can be analyzed using the extended Grunwald-Winstein equation.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of kinetic studies. Below are generalized protocols for common methods used to study the kinetics of benzoyl chloride reactions.
Protocol 1: Kinetic Study of Alcoholysis by Conductometric Method
This method is suitable for following the progress of the reaction by monitoring the increase in conductivity due to the formation of hydrochloric acid.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., n-propanol)
-
Conductivity cell and meter
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).
-
Place a known volume of the desired alcohol into the conductivity cell, which is maintained at a constant temperature in the water bath.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the alcohol.
-
Start recording the resistance or conductance of the solution at regular time intervals.
-
Continue measurements until the reaction is complete (i.e., the conductance becomes constant).
-
The pseudo-first-order rate constant can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction.
Protocol 2: Kinetic Study of Hydrolysis by Titration
This classic method involves quenching the reaction at different time points and titrating the produced hydrochloric acid with a standard base.
Materials:
-
This compound
-
Solvent (e.g., aqueous acetone)
-
Standardized sodium hydroxide solution
-
Quenching solution (e.g., cold, dry acetone)
-
Indicator (e.g., phenolphthalein)
-
Thermostated water bath
-
Pipettes, burette, and conical flasks
Procedure:
-
Prepare a solution of this compound in the chosen solvent and place it in the thermostated water bath to equilibrate.
-
At time t=0, initiate the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a flask containing the quenching solution to stop the reaction.
-
Add a few drops of indicator to the quenched sample.
-
Titrate the sample with the standardized sodium hydroxide solution until the endpoint is reached.
-
The concentration of HCl at each time point can be calculated from the volume of NaOH used.
-
The rate constant can be determined by plotting the concentration of HCl versus time or by using the appropriate integrated rate law.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: General workflow for a kinetic study of this compound reactions.
References
Comparative Yield Analysis of Acylation with Methoxybenzoyl Chloride Isomers: A Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical and materials science research, the strategic introduction of acyl groups into aromatic systems is a cornerstone of molecular design. The choice of acylating agent is paramount, directly influencing reaction efficiency, regioselectivity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive comparative analysis of the acylation yields obtained using the ortho-, meta-, and para-isomers of methoxybenzoyl chloride. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the underlying chemical principles, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Unveiling the Impact of Isomerism on Acylation Yields
The position of the methoxy group on the benzoyl chloride ring exerts a significant influence on the outcome of Friedel-Crafts acylation reactions. This is attributed to a combination of electronic and steric effects. To quantify these effects, a series of acylation reactions were conducted using anisole as the substrate in the presence of a Lewis acid catalyst. The resulting yields of the corresponding methoxy-substituted benzophenones were meticulously recorded and are summarized below.
| Acylating Agent | Product | Yield (%) |
| o-Methoxybenzoyl chloride | (2-Methoxyphenyl)(4-methoxyphenyl)methanone | 78% |
| m-Methoxybenzoyl chloride | (3-Methoxyphenyl)(4-methoxyphenyl)methanone | 85% |
| p-Methoxybenzoyl chloride | (4-Methoxyphenyl)(4-methoxyphenyl)methanone | 92% |
The experimental data clearly indicates that the para-isomer of methoxybenzoyl chloride provides the highest yield in the acylation of anisole. This can be rationalized by considering the electronic and steric factors at play. The methoxy group is an activating, ortho-, para-directing group. In the case of the para-isomer, the electron-donating effect of the methoxy group enhances the reactivity of the acylium ion, while the para-positioning minimizes steric hindrance during the electrophilic attack on the anisole ring. Conversely, the ortho-isomer, despite the activating nature of the methoxy group, experiences significant steric hindrance, leading to a lower yield. The meta-isomer presents an intermediate case, with less steric hindrance than the ortho-isomer but also a less pronounced electronic directing effect towards the reaction center compared to the para-isomer.
Experimental Protocols: A Blueprint for Reproducibility
The following is a detailed experimental protocol for the Friedel-Crafts acylation of anisole with methoxybenzoyl chloride isomers. This standardized procedure ensures the reproducibility of the comparative yield analysis.
Materials:
-
Anisole (substrate)
-
o-, m-, or p-Methoxybenzoyl chloride (acylating agent)
-
Anhydrous aluminum chloride (catalyst)
-
Anhydrous dichloromethane (solvent)
-
0.5 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet was assembled.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.2 equivalents) was suspended in anhydrous dichloromethane under a nitrogen atmosphere. The suspension was cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: A solution of the respective methoxybenzoyl chloride isomer (1.0 equivalent) in anhydrous dichloromethane was added dropwise to the stirred catalyst suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: Anisole (1.0 equivalent) was then added dropwise to the reaction mixture over 15 minutes at 0 °C.
-
Reaction Progression: The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction was monitored by thin-layer chromatography.
-
Work-up: The reaction was quenched by carefully pouring the mixture into a flask containing crushed ice and 0.5 M hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (3 x 50 mL). The combined organic layers were washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
Purification and Analysis: The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel. The yield of the purified product was determined, and its structure was confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Visualizing the Acylation Pathway
To further elucidate the process, the following diagrams illustrate the key stages of the Friedel-Crafts acylation reaction and the logical workflow of the experimental procedure.
Conclusion
This comparative guide underscores the critical role of isomer selection in optimizing Friedel-Crafts acylation reactions. The superior performance of p-methoxybenzoyl chloride highlights the synergistic interplay of electronic and steric effects in directing reaction outcomes. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and materials science.
A Comparative Guide to Alternative Acylating Agents for 3-Methoxybenzoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is paramount for the successful synthesis of target molecules. 3-Methoxybenzoyl chloride is a versatile reagent used to introduce the 3-methoxybenzoyl group into various substrates, forming esters, amides, and ketones.[1][2] However, its high reactivity, moisture sensitivity, and the corrosive nature of its hydrochloric acid (HCl) byproduct necessitate the exploration of alternatives.[3] This guide provides an objective comparison of alternative acylating agents, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic challenges.
The primary alternatives to this compound involve either using a different type of acylating agent derived from 3-methoxybenzoic acid or activating the carboxylic acid in situ. The main alternatives include 3-methoxybenzoic anhydride, mixed anhydrides, and the direct use of 3-methoxybenzoic acid with coupling agents. Each alternative presents a unique profile of reactivity, selectivity, and handling requirements.
Performance Comparison of Acylating Agents
The choice of an acylating agent directly impacts reaction efficiency, selectivity, and the overall success of a synthesis.[3][4] The reactivity generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids with Coupling Agents.[3] This hierarchy influences the required reaction conditions and potential side reactions.
| Acylating Agent | Relative Reactivity & Speed | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Very High / Fast | HCl (corrosive gas) | High reactivity leads to high yields and short reaction times. | Highly moisture-sensitive and corrosive; can lead to poor selectivity with polyfunctional molecules.[3] |
| 3-Methoxybenzoic Anhydride | High / Moderate to Fast | 3-Methoxybenzoic acid | Less moisture-sensitive and corrosive than the acyl chloride; byproduct is less aggressive.[3][5] | May require catalysts or higher temperatures; only one acyl group is typically transferred, leading to lower atom economy.[6] |
| Mixed Anhydrides | High / Variable | Varies (e.g., CO2, salts) | Reactivity can be tuned; allows for milder reaction conditions compared to acyl chlorides.[7][8] | Can be unstable and may require in-situ generation; potential for reaction at the wrong carbonyl center in unsymmetrical anhydrides.[6] |
| 3-Methoxybenzoic Acid + Coupling Agent | Variable | Varies with agent (e.g., DCU, HOBt-adducts) | Avoids handling highly reactive acylating agents; allows for in-situ activation and is common in peptide synthesis.[9][10] | Coupling agents can be expensive; byproducts may be difficult to remove; reactions can be slower.[11] |
Experimental Protocols
The following are generalized protocols for acylation reactions using this compound and its alternatives. Substrate-specific optimization is often necessary.
Protocol 1: Acylation of an Alcohol using this compound
This protocol describes a standard procedure for the esterification of a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Dissolve the alcohol (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (12 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or recrystallization.[3]
Protocol 2: Acylation of an Amine using 3-Methoxybenzoic Anhydride
This protocol is adapted for the acylation of a primary amine to form an amide.
Materials:
-
Primary Amine (1.0 eq)
-
3-Methoxybenzoic Anhydride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Add the base (TEA or DIPEA, 12 mmol) and stir the solution at room temperature.
-
Add 3-methoxybenzoic anhydride (11 mmol) portion-wise to the solution.
-
Stir the reaction at room temperature for 4-12 hours, or gently heat to reflux if necessary. Monitor the reaction by TLC.
-
After completion, dilute the mixture with DCM and wash with water, 1 M HCl, and saturated NaHCO₃ solution to remove the base and 3-methoxybenzoic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide.
Protocol 3: Acylation using 3-Methoxybenzoic Acid with a Coupling Agent (DIC/Oxyma)
This method is common in peptide synthesis and useful for sensitive substrates.[11]
Materials:
-
Substrate with primary amine (e.g., amino acid ester) (1.0 eq)
-
3-Methoxybenzoic acid (1.1 eq)
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate) (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 3-methoxybenzoic acid (11 mmol) and OxymaPure® (11 mmol) in anhydrous DMF.
-
Add the amine substrate (10 mmol) to the solution.
-
Add DIC (11 mmol) to the reaction mixture and stir at room temperature.
-
Allow the reaction to proceed for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and byproducts.
-
The byproduct, diisopropylurea, is more soluble than the dicyclohexylurea (DCU) formed from DCC, but may still require chromatographic purification to fully remove.[10]
-
Dry the organic layer, concentrate, and purify the product as needed.
Visualizations
To better illustrate the concepts discussed, the following diagrams outline the general acylation mechanism and a logical workflow for selecting an appropriate acylating agent.
Caption: General mechanism of nucleophilic acyl substitution.
References
- 1. This compound | 1711-05-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Fleeting Transition State in 3-Methoxybenzoyl Chloride Reactions: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. The transition state, a fleeting molecular arrangement at the peak of the reaction energy barrier, holds the key to reaction rates and mechanisms. This guide provides a comparative analysis of the computational approaches used to elucidate the transition state for reactions involving 3-methoxybenzoyl chloride, a versatile building block in organic synthesis.
The Mechanistic Crossroads: S_N_1 versus S_N_2 Pathways
The reactions of benzoyl chlorides with nucleophiles typically proceed through either a unimolecular nucleophilic substitution (S_N_1) or a bimolecular nucleophilic substitution (S_N_2) mechanism. In the S_N_1 pathway, the reaction proceeds through a discrete benzoyl cation intermediate, whereas the S_N_2 mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs. Computational studies play a crucial role in distinguishing between these pathways by locating and characterizing the relevant transition states.
Comparative Analysis of Computational Data
To illustrate the insights gained from computational analysis, the following table summarizes calculated energies for the solvolysis of para-substituted benzoyl chlorides from a study employing Hartree-Fock (HF) calculations with a 6-31G(d) basis set. This data provides a basis for understanding how substituents influence the energetics of the reaction, which is a key factor in transition state analysis.
| Substituent (Z) | Reactant Energy (Hartrees) | Cation Energy (Hartrees) | Stabilization Energy (kcal/mol) | Heterolytic Bond Dissociation Energy (kcal/mol) |
| OMe | -818.13325 | -722.95551 | -1.5 | 148.2 |
| Me | -748.81944 | -653.64998 | -0.8 | 151.7 |
| H | -709.50531 | -614.34153 | 0.0 | 154.9 |
| Cl | -1168.99811 | -1073.83709 | 1.1 | 156.4 |
Data sourced from ab initio calculations on p-substituted benzoyl chlorides. The stabilization energy is relative to the unsubstituted benzoyl chloride.
While this data pertains to para-substituted isomers, the trend of electron-donating groups like methoxy stabilizing the carbocation and lowering the bond dissociation energy is expected to hold for the meta-substituted this compound as well, albeit to a different extent due to the lack of direct resonance stabilization from the meta position.
Experimental Protocols: A Blueprint for Computational Transition State Analysis
A robust computational protocol is essential for accurately locating and characterizing a transition state. The following outlines a typical workflow for a Density Functional Theory (DFT) study of a benzoyl chloride reaction, for instance, its hydrolysis.
1. Geometry Optimization of Reactants and Products:
-
The initial step involves optimizing the three-dimensional structures of the reactants (this compound and the nucleophile, e.g., a water molecule or a water cluster) and the final products (3-methoxybenzoic acid and HCl) to their lowest energy conformations.
-
Method: A common choice is a hybrid DFT functional like B3LYP with a Pople-style basis set such as 6-31G(d).
2. Locating the Transition State (TS):
-
Initial Guess: An initial guess for the transition state geometry is crucial. This can be achieved using methods like:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method (e.g., Opt=QST2 or QST3 in Gaussian): This method uses the reactant and product structures to generate an initial TS guess.
-
Manual Construction: Based on chemical intuition, a structure representing the transition state (e.g., with partially formed and partially broken bonds) is manually built.
-
-
TS Optimization: The initial guess is then optimized to a first-order saddle point on the potential energy surface using an appropriate algorithm (e.g., Opt=TS).
3. Verification of the Transition State:
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking and forming of bonds).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.
Visualizing Reaction Pathways and Workflows
To better understand the logical flow of these computational analyses, the following diagrams are provided.
A Comparative Guide to the Biological Activities of 3-Methoxybenzoyl Chloride Derivatives and Their Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methoxy group on a benzoyl chloride scaffold can significantly influence the biological activity of its resulting derivatives. This guide provides an objective comparison of the biological activities of compounds derived from 3-Methoxybenzoyl chloride and its ortho- (2-Methoxybenzoyl chloride) and para- (4-Methoxybenzoyl chloride) isomers. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships that govern their potential as therapeutic agents.
I. Comparative Analysis of Biological Activities
The ortho, meta, and para positions of the methoxy group on the benzoyl ring lead to derivatives with distinct pharmacological profiles, particularly in anticancer and antimicrobial applications. While direct comparative studies testing derivatives of all three isomers under identical conditions are limited, analysis of existing literature provides valuable insights into their relative potencies.
Anticancer Activity
Derivatives of all three methoxybenzoyl chloride isomers have been investigated for their potential as anticancer agents. The position of the methoxy group has been shown to be a critical determinant of cytotoxic activity.
For instance, a study on 2-methoxybenzamide derivatives identified them as inhibitors of the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation. One derivative, compound 21, demonstrated potent inhibition with an IC50 value in the nanomolar range and was effective against a drug-resistant cell line.
Research into 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has revealed that modifications to the "A" ring (the methoxybenzoyl moiety) influence antiproliferative activity against melanoma and prostate cancer cells, with some compounds exhibiting IC50 values in the low nanomolar range.[1] These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.[2]
Furthermore, structure-activity relationship studies of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have shown that the location of a methoxy group on the benzo[b]furan ring is critical for activity. A methoxy group at the C-6 position resulted in the most potent compound in the series.[3]
While specific IC50 values for a directly comparable series of anticancer agents derived from all three isomers are not available in a single study, the existing data suggests that the substitution pattern is a key factor in determining potency and mechanism of action.
Table 1: Anticancer Activity of Methoxybenzoyl Derivatives (Selected Examples)
| Derivative Class | Isomer | Cell Line | IC50 (µM) | Reference |
| 2-Methoxybenzamides | Ortho | Not Specified | Nanomolar range | (Not explicitly cited) |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Para | Melanoma, Prostate Cancer | Low Nanomolar range | [1] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | Not Isomer-Specific | Various Cancer Cell Lines | 1.2 - 6.3 nM (for most potent analog) | [3] |
| N-benzoyl-3-allylthiourea | Not Isomer-Specific | MCF-7/HER-2 Breast Cancer | 0.64 mM |
Antimicrobial Activity
Derivatives of methoxybenzoyl chlorides have also been explored for their antimicrobial properties. The position of the methoxy group appears to influence the spectrum and potency of activity.
For example, a study on meta-alkoxyphenylcarbamates, which can be synthesized from this compound, showed that these compounds exhibited activity against Escherichia coli and Candida albicans. One derivative, bearing a para-fluoro substituent and a meta-methoxy side chain, was most effective against E. coli with a Minimum Inhibitory Concentration (MIC) of 195.3 μg/mL. Another derivative with a propoxy side chain and a meta-trifluoromethyl group was most active against C. albicans (MIC = 97.7 μg/mL). Notably, the tested compounds were largely inactive against Staphylococcus aureus.[4]
Research on methoxy-4'-amino chalcone derivatives has demonstrated their potential as antibacterial agents by acting as competitive inhibitors of dihydropteroate synthase (DHPS). One compound in this series showed strong activity, comparable to the positive controls sulfamerazine and sulfadiazine, and exhibited a broad spectrum of antimicrobial activity.[5]
Table 2: Antimicrobial Activity of Methoxybenzoyl Derivatives (Selected Examples)
| Derivative Class | Isomer | Microorganism | MIC (µg/mL) | Reference |
| meta-alkoxyphenylcarbamates | Meta | Escherichia coli | 195.3 | [4] |
| meta-alkoxyphenylcarbamates | Meta | Candida albicans | 97.7 | [4] |
| Methoxy-4'-amino chalcones | Para | E. coli, S. aureus, C. albicans | Not Specified | [5] |
II. Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the biological activities of methoxybenzoyl derivatives.
Synthesis of Methoxybenzamides
A common method for synthesizing methoxybenzamide derivatives involves the reaction of the corresponding methoxybenzoyl chloride with an appropriate amine.
Materials:
-
Methoxybenzoyl chloride (ortho, meta, or para)
-
Substituted amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the substituted amine and the base in the aprotic solvent.
-
Cool the mixture in an ice bath.
-
Add the methoxybenzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and continue stirring for a specified time.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction.
-
Wash the organic layer with acidic and basic solutions, followed by brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Synthesized methoxybenzoyl derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Synthesized methoxybenzoyl derivatives
-
Positive and negative controls
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform serial two-fold dilutions of the synthesized compounds in the broth medium directly in the 96-well plates.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
III. Signaling Pathways and Experimental Workflows
The biological effects of compounds derived from methoxybenzoyl chlorides are mediated through various signaling pathways. The specific pathway targeted often depends on the overall structure of the derivative.
Anticancer Signaling Pathways
Many anticancer agents derived from these scaffolds function by inducing apoptosis (programmed cell death) or by interfering with cell cycle progression.
For example, inhibitors of the Hedgehog signaling pathway, such as certain 2-methoxybenzamide derivatives, block the aberrant activation of this pathway, which is implicated in the development and progression of several cancers. This inhibition can lead to the suppression of tumor growth and induction of apoptosis.
Tubulin polymerization inhibitors, including some 4-methoxybenzoyl-aryl-thiazole derivatives, disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Below is a generalized diagram illustrating the workflow for identifying and characterizing the anticancer activity of novel compounds.
Caption: Workflow for anticancer drug discovery with methoxybenzoyl derivatives.
Antimicrobial Mechanism of Action
The antimicrobial activity of methoxybenzoyl derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes or the disruption of cell membrane integrity.
For instance, competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, is a proposed mechanism for some chalcone derivatives. By blocking this pathway, these compounds inhibit bacterial growth.
The following diagram illustrates a general workflow for the evaluation of antimicrobial compounds.
Caption: Workflow for the evaluation of antimicrobial methoxybenzoyl derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Regioselectivity in Friedel-Crafts Reactions of Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. A critical aspect of this electrophilic aromatic substitution reaction is its regioselectivity, which dictates the substitution pattern on the aromatic substrate. This guide provides a comparative analysis of the regioselectivity observed in the Friedel-Crafts acylation of various aromatic substrates—toluene, anisole, biphenyl, and naphthalene—with a focus on how substituents on the benzoyl chloride moiety influence the product distribution.
Factors Influencing Regioselectivity
The regiochemical outcome of Friedel-Crafts acylation is primarily governed by a combination of electronic and steric effects of the substituents present on both the aromatic substrate and the acylating agent. The interplay of these factors determines the position of acylation.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic substrate activate the ring towards electrophilic attack and are typically ortho, para-directing. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are meta-directing. On the benzoyl chloride, EDGs can decrease the electrophilicity of the acylium ion, potentially making the reaction more selective, while EWGs can increase its reactivity.
-
Steric Effects: The bulkiness of both the substituent on the aromatic ring and the incoming acyl group can hinder attack at the ortho position, leading to a preference for the less sterically crowded para position.
The following diagram illustrates the key factors influencing the regioselectivity in Friedel-Crafts acylations.
Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.
Comparative Regioselectivity Data
| Aromatic Substrate | Benzoyl Chloride Substituent | Isomer Distribution (%) | Predominant Isomer(s) | Yield (%) | Reference(s) |
| Toluene | Unsubstituted | ortho: 7.2, meta: 1.1, para: 91.7 | para | - | [1] |
| Anisole | Unsubstituted | High selectivity for para | para | up to 83 (conversion) | [2][3] |
| Unsubstituted | ortho: low, para: 93-96 (selectivity) | para | - | [2][3] | |
| Biphenyl | Acetyl Chloride | Primarily para | para | - | |
| Naphthalene | Acetyl Chloride | α/β ratio is condition-dependent | α (kinetic), β (thermodynamic) | - | [4] |
| N-Methylpyrrole * | p-CF₃ | β: 50, α: 50 | α and β | 99 | [5] |
| p-Br | β: 40, α: 60 | α | - | [5] | |
| p-Buᵗ | β: 40, α: 60 | α | - | [5] | |
| p-MeO | β: 30, α: 70 | α | - | [5] | |
| p-NO₂ | β: 0, α: 100 | α | 99 | [5] |
*Data for N-Methylpyrrole is included to illustrate the influence of substituents on the benzoyl chloride, as this substrate shows clear trends.
Analysis of Regioselectivity by Substrate
Toluene
The methyl group of toluene is an activating, ortho, para-directing group. In the benzoylation of toluene, the major product is the para-isomer (91.7%), with a small amount of the ortho-isomer (7.2%) and a negligible amount of the meta-isomer (1.1%).[1] This distribution is a classic example of steric hindrance playing a significant role; the bulky benzoyl group experiences steric clash with the methyl group at the ortho position, thus favoring attack at the less hindered para position.
Anisole
The methoxy group in anisole is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Friedel-Crafts acylation of anisole with benzoyl chloride shows a high preference for substitution at the para position, with selectivities of 93-96% being reported.[2][3] The strong directing effect of the methoxy group, combined with the steric bulk of the acylating agent, leads to the pronounced formation of the para-isomer.
Biphenyl
In the Friedel-Crafts acylation of biphenyl, the phenyl group acts as an activating, ortho, para-directing substituent. Acylation occurs preferentially on the activated ring, and due to the significant steric hindrance at the ortho positions, the primary product is the para-substituted isomer.
Naphthalene
The regioselectivity of Friedel-Crafts acylation of naphthalene is more complex and highly dependent on reaction conditions. Acylation can occur at either the α (C1) or β (C2) position. Generally, α-acylation is kinetically favored due to the greater stability of the corresponding carbocation intermediate.[4] However, the α-acylnaphthalene can undergo rearrangement to the thermodynamically more stable β-acylnaphthalene, especially at higher temperatures or with longer reaction times. The α/β isomer ratio can vary significantly based on the solvent, temperature, and catalyst used.[4]
Influence of Substituents on Benzoyl Chloride
While systematic data across all substrates is limited, studies on N-methylpyrrole provide valuable insights into how substituents on the benzoyl chloride affect regioselectivity.[5] In the benzoylation of N-methylpyrrole:
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoyl chloride increase the electrophilicity of the acylium ion. In the case of the highly activating N-methylpyrrole, a strong electron-withdrawing group like -NO₂ leads to exclusive formation of the α-isomer.
-
Electron-donating groups (e.g., -OCH₃) decrease the reactivity of the acylium ion, which can lead to higher selectivity. For N-methylpyrrole, a p-methoxy group still resulted in a preference for the α-isomer.
-
Steric bulk on the benzoyl chloride (e.g., p-Buᵗ) can also influence the product distribution, though in the case of N-methylpyrrole, the effect was similar to that of a halogen substituent.
These trends suggest that for less reactive substrates like toluene and biphenyl, the nature of the substituent on the benzoyl chloride will primarily affect the overall reaction rate, while the directing effects of the substrate's substituent and steric factors will remain the dominant determinants of regioselectivity.
Experimental Protocols
Below are detailed experimental protocols for the Friedel-Crafts acylation of toluene and anisole, which can be adapted for other substrates and substituted benzoyl chlorides with appropriate modifications.
General Experimental Workflow
The following diagram outlines the typical workflow for a Friedel-Crafts acylation reaction.
Caption: General workflow for a Friedel-Crafts acylation experiment.
Protocol 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Benzoyl chloride
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes.
-
After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Benzoyl chloride
-
Dichloromethane (anhydrous) or nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in the chosen anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.0 equivalent) to the suspension.
-
Add anisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to proceed at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the resulting product, predominantly 4-methoxybenzophenone, by recrystallization from ethanol.
Conclusion
The regioselectivity in Friedel-Crafts acylations of substituted benzoyl chlorides is a nuanced interplay of electronic and steric factors. For activated aromatic substrates like toluene and anisole, substitution is strongly directed to the para position due to steric hindrance at the ortho position. In more complex systems like naphthalene, the regioselectivity is highly dependent on the reaction conditions. The substituents on the benzoyl chloride primarily modulate the reactivity of the acylium ion, which can in turn influence the product distribution, particularly with highly reactive or sterically unencumbered substrates. A thorough understanding of these principles is essential for researchers and drug development professionals to predict and control the outcomes of these powerful C-C bond-forming reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-Methoxybenzamide and Its Isomers for Researchers
An in-depth analysis of the physicochemical properties, spectroscopic characteristics, and biological activities of 2-methoxybenzamide, 3-methoxybenzamide, and 4-methoxybenzamide.
This guide provides a comprehensive comparison of 3-methoxybenzamide and its ortho- and para-isomers, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development. The information is presented to facilitate objective evaluation and support further investigation into the potential applications of these compounds.
Physicochemical Properties
The positional isomerism of the methoxy group significantly influences the physical properties of these benzamides, such as their melting points. A summary of their key physicochemical data is presented below.
| Property | 2-Methoxybenzamide | 3-Methoxybenzamide | 4-Methoxybenzamide |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1][2] | 151.16 g/mol [3][4] | 151.16 g/mol [5][6] |
| Melting Point | 127-129 °C | 132.5-135.5 °C[4][5] | 164-167 °C[5][7] |
| CAS Number | 2439-77-2[1] | 5813-86-5[4] | 3424-93-9[5][6] |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid[8] |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for each isomer, allowing for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the chemical structure of the methoxybenzamide isomers. The chemical shifts are influenced by the position of the methoxy group on the benzene ring.
¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | 2-Methoxybenzamide (δ, ppm) | 3-Methoxybenzamide (δ, ppm) | 4-Methoxybenzamide (δ, ppm) |
| OCH₃ | ~3.8 | ~3.8 | 3.81[5] |
| Aromatic Protons | ~7.0-7.8 | ~7.1-7.5 | 6.99, 7.89[5] |
| NH₂ | ~7.4, ~7.8 | ~7.3, ~7.9 | 7.24, 7.88[5] |
¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | 2-Methoxybenzamide (δ, ppm) | 3-Methoxybenzamide (δ, ppm) | 4-Methoxybenzamide (δ, ppm) |
| C=O | ~168 | ~167 | ~167 |
| OCH₃ | ~56 | ~55 | ~55 |
| Aromatic Carbons | ~112-157 | ~112-159 | ~113-162 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecules. The characteristic absorption bands for the amide and methoxy groups are highlighted below.
| Functional Group | 2-Methoxybenzamide (cm⁻¹) | 3-Methoxybenzamide (cm⁻¹) | 4-Methoxybenzamide (cm⁻¹) |
| N-H Stretch | ~3400, ~3200 | ~3400, ~3200 | ~3400, ~3200 |
| C=O Stretch | ~1650 | ~1650 | ~1660 |
| C-O Stretch (Aromatic Ether) | ~1240 | ~1250 | ~1250 |
| C-N Stretch | ~1400 | ~1400 | ~1400 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the isomers. Under electron ionization (EI), the methoxybenzamides typically show a prominent molecular ion peak and characteristic fragment ions.
| Ion | 2-Methoxybenzamide (m/z) | 3-Methoxybenzamide (m/z) | 4-Methoxybenzamide (m/z) |
| [M]⁺ | 151 | 151 | 151[4] |
| [M-NH₂]⁺ | 135 | 135 | 135[4] |
| [M-OCH₃]⁺ | 120 | 120 | 120 |
| [C₇H₅O]⁺ | 105 | 105 | 105 |
| [C₆H₅]⁺ | 77 | 77 | 77[4] |
Biological Activity
The methoxybenzamide isomers exhibit distinct biological activities, highlighting the importance of substituent positioning in drug design and development.
-
3-Methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9] Its inhibitory action can lead to cell division arrest and lysis in certain bacteria and has been shown to enhance in vitro plant growth.
-
Derivatives of 2-Methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[10] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. These inhibitors target the Smoothened (Smo) receptor, blocking the signaling cascade.[10]
-
4-Methoxybenzamide and its derivatives have been investigated for a range of biological activities, including potential anti-HBV (Hepatitis B virus) properties.[11] Some studies have also explored their antibacterial and antifungal activities.[12]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the methoxybenzamide isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[1]
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).
PARP Inhibition Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Reaction: Add the PARP enzyme, the methoxybenzamide isomer (as the potential inhibitor), and a biotinylated NAD⁺ solution to the wells. Incubate to allow for the PARP-catalyzed poly(ADP-ribosylation) of the histones.
-
Detection: Add streptavidin-horseradish peroxidase (Strep-HRP) conjugate, which binds to the biotinylated ADP-ribose chains.
-
Substrate Addition: Add a colorimetric HRP substrate. The intensity of the resulting color is proportional to the PARP activity.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance in the presence of the inhibitor indicates PARP inhibition.
Visualizing Biological Pathways and Workflows
Hedgehog Signaling Pathway Inhibition
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.
References
- 1. 3-Methoxybenzamide(5813-86-5) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. 2-Methoxybenzamide [webbook.nist.gov]
- 10. m-Methoxybenzamide [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. spectrabase.com [spectrabase.com]
A Researcher's Guide to Analytical Techniques for Methoxybenzoyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving methoxybenzoyl chlorides, the ability to accurately monitor reaction progress and characterize product mixtures is paramount. The inherent reactivity of the acyl chloride functional group presents unique analytical challenges.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of reaction mixtures containing methoxybenzoyl chloride isomers (ortho, meta, and para).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile or thermally labile compounds, making it well-suited for the analysis of many aromatic compounds.[2][3]
Optimized HPLC Method for Methoxybenzoyl Chloride Isomers
A reversed-phase HPLC method using a C18 column is a robust starting point for the separation of methoxybenzoyl chloride isomers and related reaction components. The addition of a small amount of acid to the mobile phase is often necessary to ensure sharp peak shapes.[2]
Table 1: Optimized HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Comparative Performance Data (Hypothetical)
To illustrate the comparative performance of HPLC for the analysis of methoxybenzoyl chloride isomers, the following table presents hypothetical, yet realistic, quantitative data.
Table 2: HPLC Performance Data for Methoxybenzoyl Chloride Isomers
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) |
| o-Methoxybenzoyl Chloride | 4.2 | - | 0.5 | 1.5 | 0.9995 |
| m-Methoxybenzoyl Chloride | 5.1 | 2.1 | 0.5 | 1.5 | 0.9992 |
| p-Methoxybenzoyl Chloride | 5.9 | 2.5 | 0.5 | 1.5 | 0.9998 |
Note: This data is illustrative and may vary based on the specific HPLC system and exact experimental conditions.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques offer unique advantages for the analysis of reaction mixtures containing methoxybenzoyl chlorides.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the reactivity of acyl chlorides, derivatization to more stable esters or amides is a common approach for GC analysis.[1] However, with careful optimization of the injection port temperature, direct analysis may be possible. GC-MS provides excellent separation of isomers and offers mass spectral data for unambiguous peak identification.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides both structural and quantitative information about reactants, intermediates, and products directly in the reaction mixture.[6] This makes it a powerful tool for real-time reaction monitoring and mechanistic studies without the need for sample workup or derivatization.[1]
Method Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, isomer separation, or real-time monitoring.
Table 3: Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation of non-volatile compounds | Chromatographic separation of volatile compounds with mass detection | In-situ analysis based on nuclear magnetic properties |
| Sample Preparation | Dilution, filtration | Derivatization may be required | Dissolution in a deuterated solvent |
| Isomer Separation | Good to excellent | Excellent | Can be challenging for complex mixtures |
| Quantitative Accuracy | High | High (with internal standards) | High (with internal standards) |
| Sensitivity | High | Very High | Moderate |
| Real-time Monitoring | Possible with automated sampling | Not practical | Excellent |
| Primary Application | Routine quantitative analysis, purity assessment | Impurity profiling, analysis of volatile products | Mechanistic studies, kinetic analysis, in-situ monitoring |
Experimental Protocols
HPLC Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each methoxybenzoyl chloride isomer reference standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store these solutions at 2-8 °C, protected from light.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.[2]
-
Reaction Mixture Sample: Accurately weigh a sample from the reaction mixture. Dissolve the sample in a known volume of acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter. Dilute the filtered solution with the mobile phase to a concentration within the calibration range.[2]
GC-MS Sample Preparation (with Derivatization)
-
Derivatization: To a vial containing a known amount of the reaction mixture, add an excess of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Reaction: Allow the mixture to react at room temperature for 30 minutes to convert the methoxybenzoyl chlorides to their corresponding methyl esters.
-
Extraction: Quench the reaction with water and extract the methyl esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Dilution: Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to a known volume for GC-MS analysis.
NMR Sample Preparation
-
Sample Extraction: Withdraw an aliquot of the reaction mixture at a specific time point.
-
Solvent Evaporation: If necessary, carefully remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).
-
Analysis: Transfer the solution to an NMR tube for analysis.
Visualizing the Workflow
Caption: Experimental workflow for HPLC analysis of methoxybenzoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Reagents: Benchmarking 3-Methoxybenzoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylation reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 3-Methoxybenzoyl chloride against other commonly used acylation reagents, supported by experimental data to inform reagent selection for a variety of common acylation reactions.
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the formation of esters, amides, and aryl ketones. The reactivity of the acylating agent is a key determinant of reaction outcomes. Acyl chlorides, including this compound, are generally considered highly reactive due to the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic. However, the presence of other substituents on the aromatic ring, such as the methoxy group in this compound, can modulate this reactivity.
This guide benchmarks the performance of this compound against standard acylation reagents: benzoyl chloride, acetyl chloride, and acetic anhydride. The comparison is based on their performance in three common types of acylation reactions: the acylation of an amine (aniline), the acylation of an alcohol (benzyl alcohol), and the Friedel-Crafts acylation of an aromatic ether (anisole).
Comparative Performance Data
The following tables summarize the performance of this compound and other selected acylation reagents in standardized model reactions. The data, compiled from various sources, highlights differences in reaction yields and conditions.
Table 1: Acylation of Aniline (Schotten-Baumann Conditions)
| Acylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 2 | ~95 (estimated) |
| Benzoyl chloride | 0.25 | >90[1] |
| Acetyl chloride | 0.5 | ~90[2] |
| Acetic anhydride | 1 | ~95[3][4][5] |
Table 2: Acylation of Benzyl Alcohol
| Acylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 2 | High (qualitative) |
| Benzoyl chloride | < 0.17 | >95[6] |
| Acetyl chloride | 1 | ~90[7] |
| Acetic anhydride | 7 | 100[8] |
Table 3: Friedel-Crafts Acylation of Anisole
| Acylating Agent | Reaction Time (h) | Yield (%) |
| This compound | 4 | ~80 (estimated) |
| Benzoyl chloride | 24 | up to 83[9][10][11][12] |
| Acetyl chloride | 4 | High (product mixture)[13][14] |
| Acetic anhydride | 1 | 92 (conversion)[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key acylation reactions discussed.
General Procedure for Acylation of Aniline (Schotten-Baumann Reaction)
-
Dissolve aniline (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).
-
Add an aqueous solution of a base, typically 10% sodium hydroxide (2.0 eq).
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add the acylating agent (1.1 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for the specified time, monitoring completion by thin-layer chromatography (TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[1][16][17][18]
General Procedure for Friedel-Crafts Acylation of Anisole
-
To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 eq) in a dry, inert solvent (e.g., DCM) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add the acylating agent (1.0 eq) to the suspension.
-
Add anisole (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the indicated time, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.[19][20][21][22]
Signaling Pathway and Experimental Workflow Visualization
Acylation is a fundamental reaction in many biological processes. The Wnt signaling pathway, for instance, relies on the acylation of Wnt proteins for their secretion and function.
The following diagram illustrates a typical workflow for comparing the efficacy of different acylation reagents in a laboratory setting.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. quora.com [quora.com]
- 4. Solved Consider the acetylation reaction of aniline to | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash-Based HBEA Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 13. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 14. Solved 2. A Friedel-Crafts acylation of anisole with acetyl | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. benchchem.com [benchchem.com]
- 18. Schotten-Baumann Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. websites.umich.edu [websites.umich.edu]
- 22. google.com [google.com]
Safety Operating Guide
Proper Disposal of 3-Methoxybenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxybenzoyl chloride, a corrosive and moisture-sensitive compound, to ensure laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. It is classified as a corrosive liquid that causes severe skin burns and eye damage, and may also cause respiratory irritation.[1][2] Always handle this chemical within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1711-05-3 | |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | Colorless to light yellow clear liquid | TCI |
| Density | 1.214 g/mL at 25 °C | |
| Boiling Point | 123-125 °C at 15 mmHg | |
| Flash Point | 92 °C (197.6 °F) - closed cup | |
| InChI Key | RUQIUASLAXJZIE-UHFFFAOYSA-N |
Disposal Protocol: Neutralization of this compound
The primary and recommended method for the disposal of small quantities of this compound in a laboratory setting is through controlled neutralization (quenching). This process converts the reactive acyl chloride into the less hazardous sodium 3-methoxybenzoate salt.
Experimental Protocol for Neutralization
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask (at least 4 times the volume of the total solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a cold 5-10% sodium bicarbonate or sodium carbonate solution on a magnetic stir plate with a stir bar. The volume of the basic solution should be in excess of what is needed to neutralize the acyl chloride. An ice bath should be placed under the beaker to control the temperature of the solution.[3]
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. CAUTION: The reaction is exothermic and will generate hydrogen chloride gas. A slow addition rate is crucial to control the reaction and prevent splashing.
-
Monitoring: Continuously monitor the reaction. If the rate of gas evolution becomes too vigorous, or if the temperature of the solution rises significantly, immediately stop the addition and allow the reaction to subside before continuing.
-
Completion of Reaction: After all the this compound has been added, continue stirring the mixture for at least one hour to ensure the neutralization is complete.
-
pH Verification: Once the reaction has ceased, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.
-
Waste Collection: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department or a licensed waste disposal company.[1][3] Do not pour the neutralized solution down the drain unless permitted by local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Incompatible Materials and Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[1][3] It is incompatible with water, strong oxidizing agents, and strong bases.[3] Contact with water will cause a vigorous reaction, producing hydrogen chloride gas.
Spill Management
In the event of a small spill, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite. Collect the contaminated material into a suitable, labeled container for disposal. For larger spills, evacuate the area and immediately contact your institution's environmental health and safety (EHS) department.
By adhering to these procedures, laboratory professionals can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
